Iso-Olomoucine
Description
Properties
IUPAC Name |
2-[[6-(benzylamino)-7-methylpurin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-14-12(21)13(19-15(20-14)16-7-8-22)17-9-11-5-3-2-4-6-11/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQKMUDQRKXVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)NCCO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333581 | |
| Record name | Iso-Olomoucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101622-50-8 | |
| Record name | Iso-Olomoucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Contrasting Biological Activities of Olomoucine and Iso-Olomoucine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental differences between Olomoucine (B1683950) and its isomer, Iso-Olomoucine. Olomoucine, a purine (B94841) derivative, is a first-generation inhibitor of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. In contrast, this compound, differing only in the placement of a methyl group, serves as a critical negative control in research due to its biological inactivity. This guide provides a comprehensive comparison of their chemical structures, mechanisms of action, and biological effects, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding for researchers in cell biology and drug discovery.
Core Differences: Structure and Activity
The primary distinction between Olomoucine and this compound lies in their chemical structures, which directly dictates their biological activity. Both are N-substituted purine derivatives, but the position of the methyl group on the purine ring is the key differentiator.
-
Olomoucine: The methyl group is attached at the N9 position of the purine ring. This specific orientation allows Olomoucine to competitively bind to the ATP-binding pocket of several cyclin-dependent kinases.
-
This compound: The methyl group is shifted to the N7 position of the purine ring. This seemingly minor structural alteration is sufficient to disrupt the molecule's ability to fit into the ATP-binding pocket of CDKs, rendering it biologically inactive.[1]
This structural variance is the reason this compound is frequently utilized as a negative control in experiments investigating the effects of Olomoucine, ensuring that any observed cellular changes are a direct result of CDK inhibition by Olomoucine and not due to off-target effects of the chemical scaffold.[1]
Mechanism of Action: Competitive ATP Inhibition
Olomoucine functions as an ATP-competitive inhibitor of a range of cyclin-dependent kinases.[2] By mimicking the purine structure of ATP, Olomoucine occupies the nucleotide-binding site on the kinase, thereby preventing the phosphorylation of substrate proteins that are essential for cell cycle progression. This inhibition of CDK activity leads to cell cycle arrest at specific checkpoints, primarily the G1/S and G2/M transitions.[3][4]
The inhibitory effect of Olomoucine is selective for a subset of CDKs. It most potently inhibits CDK1 (also known as Cdc2), CDK2, and CDK5.[2][5] Its activity against other kinases, such as ERK1/MAP kinase, is significantly lower.[2][4] this compound, due to its structural dissimilarity in the critical binding region, does not exhibit significant inhibitory activity against these kinases at comparable concentrations.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Olomoucine against various cyclin-dependent kinases. This compound is consistently reported to be inactive and is used as a negative control; therefore, specific IC50 values are generally not available as they are well above the effective concentrations of Olomoucine.
| Target Kinase | Olomoucine IC50 (µM) | This compound Activity |
| CDK1/cyclin B | 7 | Inactive |
| CDK2/cyclin A | 7 | Inactive |
| CDK2/cyclin E | 7 | Inactive |
| CDK5/p35 | 3 | Inactive |
| ERK1/MAPK | 25 | Not reported |
Data compiled from multiple sources.[2]
Cellular Effects: Cell Cycle Arrest and Signaling Pathways
The inhibition of key CDKs by Olomoucine leads to distinct cellular outcomes, most notably cell cycle arrest at the G1/S and G2/M checkpoints.
G1/S Phase Arrest
The transition from the G1 to the S phase is a critical point in the cell cycle, regulated by the activity of CDK2/cyclin E and CDK4/cyclin D complexes. These complexes phosphorylate the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis.
Olomoucine inhibits CDK2, preventing the phosphorylation of pRb.[6] This maintains pRb in its active, hypophosphorylated state, bound to E2F, thereby blocking entry into the S phase. Furthermore, in some cell types, the inhibition of CDKs can lead to the stabilization and activation of the tumor suppressor protein p53.[7][8] Activated p53 can then induce the expression of the CDK inhibitor p21, which further reinforces the G1 arrest by inhibiting CDK2/cyclin E complexes.[9]
G2/M Phase Arrest
The entry into mitosis (M phase) is controlled by the activation of the CDK1/cyclin B complex. Olomoucine's inhibition of CDK1 prevents the phosphorylation of numerous substrates required for mitotic entry, such as lamins and histone H1. This leads to an accumulation of cells in the G2 phase of the cell cycle.[3]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 value of Olomoucine for a specific CDK.
Materials:
-
Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate (e.g., Histone H1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Olomoucine and this compound dissolved in DMSO
-
Phosphocellulose paper
-
Phosphoric acid wash buffer (0.75%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Olomoucine and this compound in kinase reaction buffer. Include a DMSO-only control.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the specific CDK/cyclin complex, and the substrate.
-
Add the diluted inhibitor (Olomoucine or this compound) or DMSO to the respective tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of a cell population treated with Olomoucine using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cultured cells
-
Olomoucine and this compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Olomoucine, this compound, or a DMSO vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells. For adherent cells, use trypsin-EDTA to detach them. For suspension cells, collect them by centrifugation.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Use appropriate software to analyze the flow cytometry data and generate DNA content histograms to visualize the cell cycle distribution.
Conclusion
References
- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Unraveling the Inertia: A Technical Guide to the Mechanism of Inaction of Iso-Olomoucine as a CDK Inhibitor
For Immediate Release
A Deep Dive into the Molecular Basis of Iso-Olomoucine's Failure to Inhibit Cyclin-Dependent Kinases, Offering Insights for Kinase Inhibitor Design.
This technical guide provides an in-depth analysis of the mechanism behind the biological inactivity of this compound as an inhibitor of cyclin-dependent kinases (CDKs). While its structural isomer, olomoucine (B1683950), exhibits well-characterized inhibitory activity against several CDKs, this compound is consistently utilized as a negative control in research due to its lack of efficacy.[1][2] This document, intended for researchers, scientists, and drug development professionals, elucidates the structural and molecular underpinnings of this disparity, supported by comparative data and detailed experimental methodologies.
Executive Summary
This compound, a purine (B94841) analogue, fails to significantly inhibit CDK activity, with reported IC50 values exceeding 1 mM for kinases such as Cdk5.[3] This contrasts sharply with its active isomer, olomoucine, which demonstrates inhibitory concentrations in the micromolar range against several key cell cycle regulators, including CDK1, CDK2, and CDK5.[4][5] The core of this compound's inaction lies in the critical positioning of its methyl group. In this compound, the methyl group is at the N7 position of the purine ring, whereas in the active olomoucine, it is at the N9 position. This seemingly minor structural alteration is hypothesized to disrupt the specific hydrogen bonding and hydrophobic interactions essential for effective binding within the ATP-binding pocket of CDKs. While a co-crystal structure of this compound with a CDK is not available, analysis of the olomoucine-CDK2 complex reveals the precise orientation required for inhibition, an orientation that this compound is unable to achieve.
Comparative Analysis of CDK Inhibition
The differential activity of olomoucine and this compound is starkly evident in their half-maximal inhibitory concentrations (IC50) against various CDKs.
| Compound | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK2/cyclin E (IC50) | CDK5/p35 (IC50) | ERK1/p44 MAPK (IC50) |
| Olomoucine | 7 µM | 7 µM | 7 µM | 3 µM | 25 µM |
| This compound | > 100 µM (inferred) | > 100 µM (inferred) | > 100 µM (inferred) | ≥ 1 mM | Not Reported |
Table 1: Comparative IC50 values of Olomoucine and this compound against various kinases. The high IC50 value for this compound against Cdk5 and its consistent use as a negative control suggest its inhibitory activity against other CDKs is also negligible.
The Structural Basis for this compound's Inactivity
The key to understanding this compound's lack of CDK inhibition lies in the structural differences between it and its active isomer, olomoucine, and how these differences affect their interaction with the ATP-binding pocket of CDKs.
The Critical Role of N9 Substitution in Olomoucine
X-ray crystallography studies of olomoucine in complex with CDK2 have revealed the precise binding mode of the active inhibitor. The purine core of olomoucine binds in the adenine (B156593) pocket, but in a distinct orientation from ATP. Crucially, the substituents at the C2, N6, and N9 positions play vital roles in establishing the necessary interactions for inhibition. The methyl group at the N9 position of olomoucine is critical for its inhibitory activity.
The Detrimental Impact of N7 Substitution in this compound
In this compound, the methyl group is shifted to the N7 position of the purine ring. This seemingly subtle change is predicted to have a profound impact on the molecule's ability to bind effectively to the CDK active site. Structure-activity relationship studies of purine-based inhibitors have consistently highlighted the importance of the substitution pattern on the purine ring for kinase inhibition.
The N7-methylation in this compound likely introduces steric hindrance that prevents the purine ring from adopting the necessary orientation within the ATP-binding pocket. This incorrect positioning would disrupt the key hydrogen bonds between the purine's nitrogens and the backbone of the hinge region of the kinase, which are crucial for anchoring active inhibitors. Furthermore, the altered orientation may lead to unfavorable steric clashes and a loss of the specific hydrophobic interactions that contribute to the binding affinity of olomoucine.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of CDK inhibitors like olomoucine and this compound.
In Vitro CDK Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a common method for determining the IC50 value of a test compound against a specific CDK.
Objective: To quantify the inhibitory effect of a compound on the kinase activity of a CDK/cyclin complex.
Materials:
-
Purified recombinant CDK/cyclin complex (e.g., CDK2/Cyclin A)
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (olomoucine, this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, the CDK/cyclin complex, and Histone H1.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 20 minutes) at 30°C. The reaction should be in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone (B3395972) and let them air dry.
-
Place the dry papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography of a CDK-Inhibitor Complex
This protocol outlines the general steps for determining the three-dimensional structure of a CDK in complex with an inhibitor.
Objective: To visualize the binding mode of an inhibitor within the CDK active site.
Procedure:
-
Protein Expression and Purification: Express and purify the CDK and its corresponding cyclin partner to high homogeneity.
-
Complex Formation: Mix the purified CDK and cyclin to form the active complex.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the CDK/cyclin complex.
-
Co-crystallization or Soaking:
-
Co-crystallization: Add the inhibitor to the protein complex solution before setting up crystallization trials.
-
Soaking: Soak pre-existing crystals of the CDK/cyclin complex in a solution containing the inhibitor.
-
-
Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known CDK structure as a search model. Refine the model against the experimental data and build the inhibitor into the electron density map.
-
Structural Analysis: Analyze the refined structure to identify the key interactions between the inhibitor and the protein.
Computational Modeling of Ligand-Protein Interactions
This protocol describes a general workflow for in silico docking and molecular dynamics simulation to predict the binding mode and affinity of a ligand to a protein.
Objective: To computationally predict and analyze the interaction of a small molecule with the active site of a protein.
Procedure:
-
System Preparation:
-
Protein: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogen atoms, assigning protonation states, and minimizing the energy.
-
Ligand: Generate the 3D structure of the ligand and assign appropriate atom types and charges.
-
-
Molecular Docking:
-
Define the binding site on the protein.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding poses of the ligand within the defined binding site.
-
Score and rank the predicted poses based on a scoring function that estimates the binding affinity.
-
-
Molecular Dynamics (MD) Simulation:
-
Select the most promising docked pose and use it as the starting point for an MD simulation.
-
Solvate the protein-ligand complex in a water box with appropriate ions.
-
Perform an MD simulation to assess the stability of the protein-ligand complex over time and to analyze the dynamic interactions between the ligand and the protein.
-
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand from the MD simulation trajectories.
Conclusion
References
- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyclin-Dependent Kinase (cdk) Inhibitors, Olomoucine and Roscovitine, Alter the Expression of a Molluscan Circadian Pacemaker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Iso-Olomoucine: A Comprehensive Technical Guide to its Role as an Inactive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of kinase inhibitor research, the use of appropriate controls is paramount to validate experimental findings and ensure the specificity of an active compound. Iso-olomoucine serves as a critical negative control for its structural isomer, olomoucine (B1683950), a first-generation inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides an in-depth analysis of why this compound is considered an inactive control, supported by comparative data, structural insights, and detailed experimental protocols.
Structural Distinction: The Basis of Inactivity
Olomoucine and this compound are constitutional isomers, sharing the same molecular formula (C₁₅H₁₈N₆O) but differing in the arrangement of their atoms. This subtle distinction in their chemical architecture is the primary reason for their dramatically different biological activities. Olomoucine is a 9-substituted purine (B94841), while this compound is a 7-substituted purine. This seemingly minor shift in the placement of the methyl group on the purine ring has profound implications for the molecule's ability to interact with the ATP-binding pocket of CDKs.
Caption: Chemical structures of Olomoucine and this compound.
Comparative Inhibitory Activity: A Quantitative Analysis
The most compelling evidence for this compound's inactivity comes from a direct comparison of the half-maximal inhibitory concentrations (IC50) of the two isomers against various CDKs. Olomoucine exhibits inhibitory activity in the low micromolar range for several key CDKs, whereas this compound is largely ineffective, with IC50 values orders of magnitude higher.
Inhibitory Profile of Olomoucine
| Target Kinase | IC50 (µM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin A | 7 |
| CDK2/cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1/p44 MAPK | 25 |
Data sourced from multiple publications, including MedchemExpress and Cayman Chemical product information.
Olomoucine vs. This compound: A Head-to-Head Comparison
| Compound | Target Kinase | IC50 |
| Olomoucine | CDK5/p35 | 3 µM |
| This compound | CDK5 | ≥ 1000 µM (1 mM)[1] |
This stark contrast in IC50 values—micromolar for olomoucine versus millimolar for this compound—quantitatively demonstrates the latter's lack of significant inhibitory activity against CDKs.
The Structural Basis for Differential CDK Inhibition
Olomoucine functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of substrate proteins. The efficacy of this inhibition is dependent on specific hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues within the active site.
The structural arrangement of olomoucine allows its purine ring to mimic the adenine (B156593) base of ATP and form critical hydrogen bonds with the hinge region of the kinase. The N6-benzyl and C2-hydroxyethyl substituents occupy adjacent hydrophobic pockets, further stabilizing the interaction.
In contrast, the altered position of the methyl group in this compound disrupts the geometry of the molecule. This prevents it from fitting correctly into the ATP-binding pocket and forming the necessary stabilizing interactions. The result is a significantly reduced binding affinity and, consequently, a lack of inhibitory activity.
Caption: Competitive inhibition of CDKs by Olomoucine.
Experimental Protocols: Utilizing this compound as a Negative Control
The following protocols outline how this compound is employed as a negative control to validate the specific effects of olomoucine in both biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of a test compound (e.g., olomoucine) against a specific CDK, using this compound as a negative control.
Materials:
-
Purified recombinant CDK/cyclin enzyme
-
Kinase substrate (e.g., histone H1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Olomoucine and this compound stock solutions (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of olomoucine and a high-concentration solution of this compound (e.g., 100 µM). A DMSO-only control is also included.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the CDK/cyclin enzyme, and either the test compound, this compound, or DMSO.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 for olomoucine. The this compound-treated sample should show no significant inhibition compared to the DMSO control.
References
Iso-Olomoucine: A Technical Guide to its Biological Activity and Inactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-Olomoucine, a purine (B94841) derivative, is widely recognized in the scientific community as the stereoisomer of olomoucine (B1683950). While olomoucine has been extensively studied as a first-generation inhibitor of cyclin-dependent kinases (CDKs), this compound is frequently utilized as a negative control in research due to its general lack of inhibitory activity against these key cell cycle regulators. This technical guide provides a comprehensive overview of the known biological activities, or lack thereof, of this compound. It presents quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to offer a thorough understanding of this compound for research and drug development professionals.
While largely inert in CDK-mediated processes, recent findings have unveiled a specific biological target for this compound, challenging its classification as a purely inactive compound and highlighting the importance of comprehensive profiling.
Data Presentation
The following tables summarize the quantitative data available for this compound, primarily in comparison to its active stereoisomer, olomoucine.
Table 1: Kinase Inhibitory Activity
| Kinase Target | This compound IC50 (µM) | Olomoucine IC50 (µM) | Reference(s) |
| Cdk5/p35 | ≥ 1000 | 3 | [1][2] |
| Cdk1/cyclin B | Data not available | 7 | [2][3][4][5] |
| Cdk2/cyclin A | Data not available | 7 | [2][3][4][5] |
| Cdk2/cyclin E | Data not available | 7 | [2][3][4][5] |
| ERK1/p44 MAPK | Data not available | 25 | [2][3][4] |
| Cdk4/cyclin D1 | Data not available | > 1000 | [2] |
| Cdk6/cyclin D3 | Data not available | > 150 | [2] |
Table 2: Cellular Activity
In cell-based assays, this compound has been shown to be inactive in processes where olomoucine demonstrates clear effects, such as the inhibition of cell proliferation and nitric oxide (NO) production in macrophages. However, a notable exception is its ability to inhibit the dopamine (B1211576) transporter (DAT).
| Cellular Process | Cell Line | This compound Effect | Olomoucine Effect | Concentration (µM) | Reference(s) |
| Cell Proliferation | RAW264.7 Macrophages | No effect | Inhibition | 100 (this compound), 75 (olomoucine) | [6] |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | No effect | Inhibition | 75 | [6] |
| G1 Phase Arrest | Human Fibroblasts | No effect | Induces G1 arrest | Not specified | [7] |
| Dopamine Transporter (DAT) Activity | Rat Dorsal Striatal Synaptosomes | Inhibition (IC50 ~37 µM) | Inhibition (IC50 ~37 µM) | ~37 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general workflow for determining the IC50 of a compound against a specific kinase. This methodology is applicable to the kinase inhibition data presented for olomoucine.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., olomoucine, this compound) against a specific protein kinase.
Materials:
-
Purified active kinase (e.g., Cdk5/p35)
-
Specific peptide or protein substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate), including [γ-³²P]ATP for radiometric assays
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well assay plates
-
Phosphocellulose paper or filter plates (for radiometric assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound dilution (or DMSO for control)
-
Substrate solution
-
Kinase solution
-
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP for radiometric assays).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Termination of Reaction:
-
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/filter. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
-
Data Acquisition:
-
Radiometric Assay: Measure the radioactivity on the filters using a scintillation counter.
-
Luminescence-based Assay: Measure the luminescent signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Dopamine Transporter (DAT) Uptake Assay in Synaptosomes
This protocol details the methodology used to demonstrate the inhibitory effect of this compound on the dopamine transporter.
Objective: To measure the inhibition of [³H]dopamine uptake into rat striatal synaptosomes by a test compound.
Materials:
-
Rat dorsal striatum tissue
-
Sucrose (B13894) buffer (e.g., 0.32 M sucrose)
-
Krebs-Ringer-HEPES buffer
-
[³H]dopamine
-
Test compound (this compound, olomoucine)
-
Cocaine (for determining non-specific uptake)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat dorsal striatum tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compound (or vehicle) for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine.
-
Allow the uptake to proceed for a short period (e.g., 5 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
To determine non-specific uptake, run parallel assays in the presence of a high concentration of cocaine.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake from the total uptake to obtain the specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol 3: Cell Viability (MTS) Assay
This protocol describes the method used to assess the effect of this compound on cell proliferation, where it was found to be inactive.
Objective: To determine the effect of a test compound on the viability and proliferation of cultured cells.
Materials:
-
RAW264.7 macrophage cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound, olomoucine)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 100 µM this compound, 75 µM olomoucine) or vehicle (DMSO) for the desired duration (e.g., 24-48 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS into a soluble formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.
Conclusion
This compound serves as a valuable tool in cell biology and pharmacology, primarily as a negative control for studies involving its stereoisomer, olomoucine. Its established lack of significant inhibitory activity against Cdk5 and its inability to induce cell cycle arrest or inhibit pro-inflammatory responses in cellular models, in stark contrast to olomoucine, solidify its utility in discerning CDK-dependent effects.
However, the characterization of this compound as "inactive" is not universally applicable. The discovery that it inhibits the dopamine transporter with a potency comparable to olomoucine reveals a specific biological activity. This finding underscores a critical principle in pharmacology: the activity of a compound is context-dependent, and a lack of activity against one target or in one pathway does not preclude activity elsewhere.
For researchers, this duality is important. While this compound can be confidently used as a negative control in studies focused on the canonical CDK-inhibitory effects of olomoucine, its potential to modulate dopaminergic signaling must be considered in experimental designs, particularly in neuroscience research. Future studies involving broad kinase screening and off-target profiling of this compound would be invaluable to the scientific community, providing a more complete picture of its biological interaction landscape.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Isomer: A Technical Guide to the Discovery and Initial Characterization of Iso-Olomoucine
Introduction
In the landscape of cell cycle research and drug discovery, the purine (B94841) analogue Olomoucine emerged as a first-generation inhibitor of cyclin-dependent kinases (CDKs), enzymes fundamental to the regulation of cellular proliferation. The discovery of Olomoucine was accompanied by the synthesis and characterization of its structural isomer, Iso-Olomoucine. While chemically similar, this compound was identified as the biologically inactive counterpart to Olomoucine, rendering it an indispensable tool for researchers as a negative control in experiments. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of this compound, highlighting its properties and the experimental methodologies used to establish its role in CDK research.
Discovery and Rationale for Synthesis
The quest for small molecule inhibitors of CDKs in the early 1990s led to the investigation of various purine derivatives, owing to their structural resemblance to the adenosine (B11128) moiety of ATP. A seminal 1994 study by Veselý et al. described the synthesis and characterization of a series of N6,2,9-trisubstituted adenines, which resulted in the identification of Olomoucine (2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine) as a potent inhibitor of several key CDKs.[1]
In parallel, its isomer, this compound (2-{[6-(benzylamino)-7-methyl-7H-purin-2-yl]amino}ethan-1-ol), was synthesized. The rationale for the synthesis of this compound was rooted in the need for a structurally analogous compound that lacked the specific inhibitory activity of Olomoucine. Such a molecule is crucial for distinguishing the specific effects of CDK inhibition from any potential off-target or non-specific effects of the chemical scaffold itself.
Physicochemical Properties and Synthesis
This compound is a solid powder with the chemical formula C₁₅H₁₈N₆O and a molecular weight of 298.34 g/mol .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 101622-50-8 |
| Molecular Formula | C₁₅H₁₈N₆O |
| Molecular Weight | 298.34 |
| Appearance | Solid Powder |
| Purity | ≥98% |
Data sourced from Xcess Biosciences.[2]
Synthesis of this compound
The synthesis of this compound, as inferred from the procedures for related purine derivatives, involves a multi-step process. A detailed, step-by-step protocol is provided below based on established methodologies for the synthesis of substituted purines.
Initial Characterization: Assessing Biological Inactivity
The primary characterization of this compound focused on its inability to inhibit the kinase activity of CDKs, in stark contrast to its active isomer, Olomoucine. This was primarily determined through in vitro kinase assays.
Cyclin-Dependent Kinase Inhibition Profile
Kinase inhibition assays are fundamental to determining the potency and selectivity of a compound. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays. While Olomoucine exhibits significant inhibitory activity against several CDKs, this compound is largely inactive.
Table 2: Comparative IC50 Values of Olomoucine and this compound Against Cyclin-Dependent Kinases
| Cyclin-Dependent Kinase | Olomoucine IC50 (µM) | This compound IC50 (µM) |
| CDK1/cyclin B | 7 | > 1000 (inferred) |
| CDK2/cyclin A | 7 | > 1000 (inferred) |
| CDK2/cyclin E | 7 | > 1000 (inferred) |
| CDK5/p35 | 3 | ≥ 1000[2] |
| ERK1/MAPK | 25 | > 1000 (inferred) |
Olomoucine IC50 values are from Veselý et al., 1994.[1] this compound IC50 value for Cdk5 is from Xcess Biosciences.Other this compound values are inferred from its established role as an inactive control.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used in the initial characterization of this compound.
In Vitro CDK Kinase Assay
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific CDK.
Objective: To determine the IC50 value of this compound against a specific CDK.
Materials:
-
Purified active CDK/cyclin complex (e.g., CDK5/p35)
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 µM ATP)
-
This compound and Olomoucine (as a positive control) dissolved in DMSO
-
Phosphocellulose paper
-
Phosphoric acid solution (0.75%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and Olomoucine in kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the CDK/cyclin complex, and the substrate (Histone H1).
-
Add the diluted inhibitor (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of a compound on the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Human cell line (e.g., HeLa or HL-60)
-
Complete cell culture medium
-
This compound and Olomoucine dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Olomoucine (positive control), or DMSO (vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet in cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
Objective: To determine if this compound induces apoptosis.
Materials:
-
Human cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound and Olomoucine dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound, Olomoucine, or DMSO as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V and PI negative), early apoptotic cells (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive).
Visualizations of Key Pathways and Workflows
To further elucidate the context and experimental design for the characterization of this compound, the following diagrams are provided.
Caption: Comparative mechanism of action of Olomoucine and this compound.
Caption: General experimental workflow for the characterization of this compound.
Caption: Simplified cell cycle signaling pathway indicating the targets of Olomoucine.
Conclusion
The discovery and characterization of this compound represent a critical, albeit often overlooked, aspect of the development of CDK inhibitors. Its establishment as a biologically inactive isomer of Olomoucine has provided the scientific community with an essential tool for validating the specific effects of CDK inhibition in cellular and biochemical assays. The stark contrast in the biological activity between Olomoucine and this compound, despite their structural similarity, underscores the high degree of specificity required for kinase inhibition. This technical guide has summarized the key data and experimental protocols that form the basis of our understanding of this compound, solidifying its role as a cornerstone negative control in cell cycle research.
References
Iso-Olomoucine: A Technical Guide for Cell Cycle Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-Olomoucine is a purine (B94841) derivative that has garnered attention in cell cycle research as a cyclin-dependent kinase (CDK) inhibitor. Although it is structurally related to the more potent CDK inhibitors olomoucine (B1683950) and roscovitine (B1683857), this compound is often utilized as a negative control in experiments due to its significantly lower inhibitory activity against key cell cycle CDKs.[1][2] However, its specific inhibitory profile and effects on cellular processes make it a valuable tool for dissecting the intricate mechanisms of cell cycle regulation and for validating the on-target effects of more potent CDK inhibitors. This technical guide provides an in-depth overview of this compound's role in cell cycle research, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Core Concepts: Mechanism of Action
This compound, like its analogs, functions as an ATP-competitive inhibitor of CDKs.[3] CDKs are a family of serine/threonine kinases that form active heterodimeric complexes with their regulatory subunits, cyclins. These complexes are fundamental drivers of the cell cycle, phosphorylating a multitude of substrate proteins to orchestrate the progression through the distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).
By binding to the ATP-binding pocket of CDKs, this compound prevents the transfer of a phosphate (B84403) group from ATP to the target substrate, thereby inhibiting the kinase activity of the CDK/cyclin complex. This inhibition leads to a failure to phosphorylate key proteins required for cell cycle transitions, ultimately resulting in cell cycle arrest at specific checkpoints.[4] While this compound is a weak inhibitor of the primary cell cycle CDKs, its activity against other kinases and its use as a comparative tool are of significant interest.[1]
Data Presentation: Inhibitory Activity of this compound and Related Compounds
The following tables summarize the quantitative data on the inhibitory activity of this compound and its more potent analogs, olomoucine and olomoucine II, against various cyclin-dependent kinases. This data is crucial for designing experiments and interpreting results in cell cycle studies.
Table 1: IC50 Values of Olomoucine and this compound against CDKs
| Compound | Target Kinase | IC50 (µM) | Reference |
| Olomoucine | CDC2/cyclin B | 7 | |
| CDK2/cyclin A | 7 | ||
| CDK2/cyclin E | 7 | ||
| CDK5/p35 | 3 | ||
| ERK1/p44 MAPK | 25 | ||
| This compound | CDK5 | ≥ 1000 |
Table 2: IC50 Values of Olomoucine II against CDKs
| Compound | Target Kinase | IC50 (µM) | Reference |
| Olomoucine II | CDK1/cyclin B | 7.6 | |
| CDK2/cyclin E | 0.1 | ||
| CDK4/cyclin D1 | 19.8 | ||
| CDK7/cyclin H | 0.45 | ||
| CDK9/cyclin T1 | 0.06 |
Table 3: Cellular Effects of Olomoucine
| Cell Line | Effect | EC50 (µM) | Reference |
| KB 3-1 | Growth Inhibition | 45 | |
| MDA-MB-231 | Growth Inhibition | 75 | |
| Evsa-T | Growth Inhibition | 85 | |
| A431 | Growth Inhibition (GI50) | 16.6 | |
| A549 | Cytotoxicity (IC50) | 130 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in cell cycle research involving CDK inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific CDK.
Materials:
-
Purified active CDK/cyclin complex
-
Specific peptide or protein substrate (e.g., Histone H1 for CDK1/cyclin B)
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
This compound (or other inhibitors) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO as a vehicle control).
-
Add 2 µl of the purified CDK/cyclin enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability and Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate at 37°C for 4 hours in a CO2 incubator.
-
Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate at 37°C for another 4 hours.
-
Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in response to treatment with this compound.
Materials:
-
Cultured cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 500 µL of cold PBS and adding 4.5 mL of cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells on ice for at least 2 hours or overnight at 4°C.
-
Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate at room temperature for 15-30 minutes, protected from light.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Cell cycle progression regulated by CDKs and the inhibitory points of this compound.
Caption: General experimental workflow for studying the effects of this compound on cultured cells.
Conclusion
This compound serves as an important, albeit weak, tool in the armamentarium of cell cycle researchers. Its primary utility lies in its role as a negative control to validate the specificity of more potent CDK inhibitors and to probe the nuances of CDK-dependent and -independent cellular processes. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in experimental designs, contributing to a deeper understanding of cell cycle regulation and the development of novel therapeutic strategies targeting this fundamental biological process.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
A Technical Guide to the Use of Inactive Analogs in Kinase Research
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the fundamental principles and applications of inactive analogs in the field of protein kinase research. We will explore their role in ensuring experimental rigor, enhancing inhibitor selectivity, and validating research findings. Detailed experimental protocols, data presentation standards, and visual workflows are provided to equip researchers with the necessary knowledge to effectively integrate these critical tools into their studies.
Chapter 1: The Core Principle: Targeting Inactive Kinase Conformations
Protein kinases are dynamic enzymes that exist in multiple conformational states, primarily distinguished as "active" or "inactive". The active conformation is competent to bind ATP and phosphorylate substrates, while inactive conformations are not.[1] A key structural element governing this transition is the Asp-Phe-Gly (DFG) motif at the start of the activation loop.
-
Active "DFG-in" state: The aspartate residue of the DFG motif points into the ATP-binding site, coordinating the magnesium ions essential for catalysis. This conformation is highly conserved across the kinome, making it challenging to design selective inhibitors that only target this state.[2][3]
-
Inactive "DFG-out" state: The DFG motif flips by nearly 180°, causing the phenylalanine residue to occupy the ATP-binding site while the aspartate points outward.[4][5] This movement creates a new hydrophobic pocket adjacent to the ATP site.
This structural difference is exploited by different classes of ATP-competitive inhibitors:
-
Type I Inhibitors: Bind to the active "DFG-in" conformation. Due to the high conservation of this state, these inhibitors are often less selective.
-
Type II Inhibitors: Bind to and stabilize the inactive "DFG-out" conformation, utilizing the additional hydrophobic pocket. As inactive states are more structurally diverse among kinases, targeting them offers a powerful strategy for achieving high inhibitor selectivity.
An "inactive analog" in kinase research typically refers to a molecule that is structurally very similar to a potent kinase inhibitor but has been modified to abolish its inhibitory activity. This is often achieved by removing or altering a chemical group essential for binding to the target kinase. Its primary role is to serve as a negative control.
Caption: Kinase conformational states and inhibitor binding preferences.
Chapter 2: The Inactive Analog as a Critical Negative Control
A fundamental challenge in kinase inhibitor research is ensuring that an observed biological effect is a direct result of inhibiting the intended target kinase, rather than an "off-target" effect or a non-specific consequence of the compound's chemical properties. The inactive analog is the gold standard tool for addressing this challenge.
By synthesizing an analog that is nearly identical to the active inhibitor but lacks affinity for the target kinase, researchers can dissect on-target from off-target phenomena. If a cellular process is affected by the active inhibitor but not by the same concentration of the inactive analog, it provides strong evidence that the effect is mediated through the target kinase.
Caption: Logical workflow for using an inactive analog to validate on-target effects.
Chapter 3: Experimental Methodologies
A variety of biochemical and cellular assays are used to characterize active inhibitors and confirm the inertness of their inactive analogs.
Biochemical Kinase Activity Assays
These assays measure the catalytic function of a kinase by quantifying the amount of phosphorylated substrate or the consumption of ATP. Luminescence-based assays like ADP-Glo™ are widely used for their sensitivity and high-throughput compatibility.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the active inhibitor and the inactive analog in DMSO. Further dilute the compounds in the appropriate kinase assay buffer. The final DMSO concentration should typically not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the diluted compounds or a vehicle control (e.g., buffer with DMSO) to the wells of a white, opaque 384-well assay plate.
-
Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate solution (containing the purified target kinase and its specific peptide substrate) to each well and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors. Incubate for 60 minutes at 30°C.
-
Reaction Termination & ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal proportional to kinase activity. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Chemoproteomics for Target and Selectivity Profiling
Chemoproteomics, particularly using "kinobeads," is a powerful method to assess inhibitor selectivity across the expressed kinome and to identify novel targets. This technique uses immobilized kinase inhibitors (affinity reagents) to capture kinases from a cell lysate.
Experimental Protocol: Kinobeads Pulldown Workflow
-
Affinity Matrix Preparation: Synthesize the active inhibitor and the inactive analog with a chemical linker that allows for their immobilization onto beads (e.g., sepharose).
-
Cell Lysate Preparation: Grow and harvest cells, then lyse them under native conditions to preserve protein complexes and kinase activity.
-
Affinity Enrichment: Incubate the cell lysate with the kinobeads (beads with the immobilized active compound) and a control matrix (beads with the inactive analog or empty beads). Kinases that bind to the immobilized inhibitor will be captured.
-
Competition (Optional but Recommended): In parallel experiments, pre-incubate the lysate with a soluble version of the inhibitor before adding the kinobeads. On-target proteins will bind the soluble inhibitor and will therefore not be captured by the beads.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: Compare the proteins captured by the active matrix versus the control matrix and in the presence/absence of the soluble competitor to identify specific, high-affinity targets of the inhibitor.
References
- 1. Targeting dynamic ATP-binding site features allows discrimination between highly homologous protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Affinity Reagents that Target a Specific Inactive Form of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Iso-Olomoucine: A Technical Guide for Studying CDK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as central regulators of the cell cycle, transcription, and other fundamental cellular processes. The dysregulation of CDK activity is a hallmark of numerous cancers, making them a key target for therapeutic intervention. Iso-Olomoucine is a purine (B94841) derivative and a structural isomer of Olomoucine. While Olomoucine acts as an ATP-competitive inhibitor of several CDKs, this compound is largely inactive, making it an ideal negative control for in vitro and in-cell experiments aimed at elucidating the specific effects of CDK inhibition. This technical guide provides an in-depth overview of this compound as a tool for studying CDK signaling pathways, including its mechanism of action, comparative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
A crucial aspect of utilizing this compound is understanding its lack of significant inhibitory activity compared to its active isomer, Olomoucine. This stark difference in potency allows researchers to confidently attribute observed cellular effects to the specific inhibition of CDKs by Olomoucine, with this compound serving to control for off-target or non-specific effects of the chemical scaffold.
| Compound | Target Kinase | IC50 (µM) |
| Olomoucine | CDC2/cyclin B | 7[1][2][3] |
| Cdk2/cyclin A | 7[1][2] | |
| Cdk2/cyclin E | 7 | |
| CDK5/p35 | 3 | |
| ERK1/p44 MAP kinase | 25 | |
| This compound | Cdk5 | ≥ 1000 |
Signaling Pathways
CDK-Mediated G1/S Transition
The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the activity of CDK2 and CDK4/6. Olomoucine primarily targets CDK1 (CDC2) and CDK2. The following diagram illustrates the simplified signaling pathway leading to the G1/S transition and where Olomoucine and this compound act.
Caption: Simplified CDK signaling pathway for G1/S transition and the inhibitory action of Olomoucine.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method to determine the IC50 value of Olomoucine against a specific CDK, using this compound as a negative control. This assay can be adapted for various detection methods, such as luminescence-based (e.g., ADP-Glo™) or radiometric assays.
Materials:
-
Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
Olomoucine and this compound stock solutions (e.g., 10 mM in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of Olomoucine and this compound in kinase assay buffer. Dispense into a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Enzyme Addition: Dilute the CDK/cyclin enzyme in kinase assay buffer to the desired concentration. Add the enzyme solution to each well of the plate.
-
Inhibitor Binding: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the kinases.
-
Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. Add this solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Signal Detection (ADP-Glo™ Example):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Retinoblastoma Protein (Rb) Phosphorylation
This protocol is designed to assess the effect of Olomoucine on the phosphorylation of Rb, a key downstream substrate of CDK2, in cultured cells. This compound is used as a negative control.
Materials:
-
Cultured cells (e.g., a cancer cell line with intact Rb)
-
Olomoucine and this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (e.g., Ser780 or Ser807/811)
-
Mouse anti-total Rb
-
Mouse or rabbit anti-loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to attach and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of Olomoucine, this compound, or DMSO (vehicle control) for the desired time period (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Rb and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Rb signal to the total Rb signal and the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of flow cytometry to analyze the effects of Olomoucine on cell cycle distribution. This compound is used as a negative control to demonstrate that any observed cell cycle arrest is due to specific CDK inhibition.
Materials:
-
Cultured cells
-
Olomoucine and this compound
-
Cell culture medium and supplements
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates.
-
Treat the cells with Olomoucine, this compound, or DMSO for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use Trypsin-EDTA to detach them.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment condition.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of a CDK inhibitor on cell proliferation and cell cycle progression, using an inactive analog as a negative control.
Caption: A typical experimental workflow for studying CDK inhibitors using an inactive control.
Conclusion
This compound serves as an indispensable tool for researchers studying CDK signaling pathways. Its structural similarity to the active CDK inhibitor Olomoucine, combined with its lack of significant biological activity, allows for rigorous experimental design. By using this compound as a negative control, scientists can confidently dissect the specific roles of CDKs in cell cycle progression, proliferation, and other cellular processes, thereby advancing our understanding of these critical enzymes and aiding in the development of novel therapeutics.
References
Methodological & Application
How to use Iso-Olomoucine as a negative control in experiments
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iso-olomoucine is a structural isomer of olomoucine (B1683950), a purine (B94841) derivative known to inhibit cyclin-dependent kinases (CDKs). Unlike olomoucine, this compound is considered biologically inactive against CDKs, making it an ideal negative control for experiments investigating the effects of olomoucine and other CDK inhibitors.[1] The use of this compound allows researchers to distinguish between the specific on-target effects of CDK inhibition and any potential off-target or non-specific effects of the chemical scaffold. This document provides detailed application notes and protocols for the proper use of this compound as a negative control in various cellular assays.
Mechanism of Action and Rationale for Use as a Negative Control
Olomoucine exerts its biological effects by competing with ATP for the binding site on CDKs, thereby inhibiting their kinase activity and leading to cell cycle arrest and, in some cases, apoptosis.[2] this compound, due to its different stereochemical structure, does not fit into the ATP-binding pocket of CDKs with the same affinity and is therefore largely devoid of CDK inhibitory activity.
The rationale for using this compound as a negative control is to account for any observed cellular effects that are independent of CDK inhibition. These could include effects on other cellular targets, general cytotoxicity, or effects due to the chemical properties of the purine scaffold itself. By comparing the results of olomoucine treatment with those of this compound treatment at the same concentration, researchers can confidently attribute any differences in cellular response to the specific inhibition of CDKs by olomoucine.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of olomoucine against various kinases and highlights the significantly lower activity of this compound.
| Target | Olomoucine IC50 (µM) | This compound IC50 (µM) | Reference |
| CDC2/cyclin B | 7 | - | [3] |
| Cdk2/cyclin A | 7 | - | [3] |
| Cdk2/cyclin E | 7 | - | [3] |
| CDK5/p35 | 3 | - | |
| ERK1/p44 MAP kinase | 25 | - | |
| P. falciparum proliferation | 8.34 | 235 |
Note: Specific IC50 values for this compound against many human kinases are not widely published, as it is generally considered inactive and used as a negative control.
Experimental Protocols
Here we provide detailed protocols for using this compound as a negative control in common cellular assays. It is recommended to use the same concentration for both olomoucine and this compound. The appropriate concentration may vary depending on the cell type and the specific assay, but a starting point of 10-100 µM is common.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in a cell population. Olomoucine is expected to cause an arrest in the G1 and/or G2/M phases of the cell cycle, while this compound should have no effect.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Olomoucine
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with the desired concentration of olomoucine, this compound, or vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol is used to detect and quantify apoptosis. Olomoucine may induce apoptosis in some cell lines, which can be detected by the externalization of phosphatidylserine (B164497) (PS), measured by Annexin V binding. This compound is not expected to induce apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Olomoucine
-
This compound
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with olomoucine, this compound, or vehicle control as described in the cell cycle analysis protocol.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Iso-Olomoucine in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-Olomoucine is a structural isomer of Olomoucine (B1683950), a purine (B94841) analog known to inhibit cyclin-dependent kinases (CDKs). While Olomoucine and its derivatives like Roscovitine (B1683857) are potent inhibitors of CDKs and are widely studied for their ability to induce cell cycle arrest and apoptosis in cancer cells, this compound is characterized by its lack of biological activity.[1] This makes this compound an indispensable tool in cell biology and pharmacology as a negative control. Its use allows researchers to ensure that the observed cellular effects are specifically due to the inhibition of CDKs by the active compound (e.g., Olomoucine) and not due to off-target effects or the chemical scaffold itself.
Mechanism of Action (as a Negative Control)
Olomoucine and its analogs function as ATP-competitive inhibitors of CDKs, such as CDK1 and CDK2. These kinases are crucial for the progression of the cell cycle through the G1/S and G2/M checkpoints. By binding to the ATP-binding pocket of these kinases, active compounds like Olomoucine prevent the phosphorylation of their substrates, leading to cell cycle arrest.[2][3][4][5] In contrast, this compound, despite its structural similarity, does not effectively bind to the ATP-binding pocket of CDKs and therefore does not inhibit their kinase activity. Consequently, it does not elicit downstream effects on the cell cycle or apoptosis.
Data Presentation
The primary use of this compound is as a negative control. Therefore, quantitative data focuses on concentrations at which it has been shown to be inactive, providing a baseline for comparison with its active isomer, Olomoucine.
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| This compound | RAW 264.7 | 75 µM | No effect on cell proliferation or nitric oxide production | [1] |
| Olomoucine | KB 3-1 | 45 µM (EC50) | Inhibition of cell growth | [3] |
| Olomoucine | MDA-MB-231 | 75 µM (EC50) | Inhibition of cell growth | [3] |
| Olomoucine | Evsa-T | 85 µM (EC50) | Inhibition of cell growth | [3] |
| Olomoucine | MR65, CHP-212 | 200 µM | Complete cell cycle block and apoptosis | [6] |
Experimental Protocols
The following protocols detail the use of this compound as a negative control in parallel with an active CDK inhibitor like Olomoucine.
Preparation of Stock Solutions
-
Solvent: High-quality, sterile Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of both this compound and the active compound (e.g., Olomoucine).
-
Procedure:
-
Briefly centrifuge the vial of lyophilized powder to ensure all material is at the bottom.
-
Under sterile conditions, add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex gently until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solutions at -20°C.
Cell Treatment Protocol
This protocol outlines the treatment of cultured cells with this compound as a negative control alongside a vehicle control and an active CDK inhibitor.
-
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
10 mM stock solutions of this compound and Olomoucine in DMSO
-
Sterile microplates or flasks
-
-
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are approximately 60-70% confluent at the time of harvesting. Allow cells to adhere and resume proliferation for 18-24 hours.
-
Preparation of Working Solutions: Prepare working solutions of this compound and Olomoucine in complete culture medium from the DMSO stock solutions. A common concentration for this compound is 75 µM.[1] Prepare a range of concentrations for the active compound based on its known IC50 or EC50 values.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration used. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the vehicle control, this compound, or the active CDK inhibitor.
-
Ensure each condition is tested in triplicate.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Harvesting: Harvest cells for downstream analysis (e.g., cell viability assay, cell cycle analysis, or western blotting).
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution following treatment.
-
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting:
-
Collect the culture medium, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and pool with the collected medium.
-
Trypsinize the adherent cells and neutralize with complete medium.
-
Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Pellet the fixed cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.
-
-
Visualizations
Caption: Experimental workflow for utilizing this compound as a negative control.
Caption: Signaling pathway of CDK inhibition by Olomoucine versus the inactive this compound.
References
- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitors block proliferation of human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iso-Olomoucine Solubility and Preparation for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iso-Olomoucine is a purine (B94841) derivative and the inactive stereoisomer of Olomoucine (B1683950), a first-generation inhibitor of cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of serine/threonine kinases that are essential for regulating cell cycle progression, transcription, and other fundamental cellular processes.[2][3] Due to their critical role, aberrant CDK activity is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.
In experimental biology, particularly in the study of CDK inhibition, this compound serves as an indispensable negative control.[4] Its structural similarity to Olomoucine, coupled with its lack of significant inhibitory activity against key cell cycle CDKs (e.g., IC50 ≥ 1 mM for Cdk5), allows researchers to validate that the observed cellular effects of active CDK inhibitors are due to specific on-target activity rather than off-target or compound-scaffold effects. However, it is noteworthy that this compound has been shown to inhibit the dopamine (B1211576) transporter in a Cdk5-independent manner.
This document provides comprehensive data on the physicochemical properties and solubility of this compound, along with detailed protocols for its preparation and use in common in vitro assays.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for reproducible experimental results. The compound is supplied as a solid powder.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₆O | |
| Molecular Weight | 298.34 g/mol | |
| CAS Number | 101622-50-8 | |
| Appearance | Solid Powder | |
| Purity | ≥98% |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 15 mg/mL | |
| Dimethyl Formamide (DMF) | 15 mg/mL | |
| Ethanol (B145695) | ≤0.3 mg/mL |
Mechanism of Action and Use as a Negative Control
The primary mechanism by which active CDK inhibitors like Olomoucine and Roscovitine (B1683857) function is by competing with ATP for the binding site in the catalytic cleft of the kinase. This inhibition prevents the phosphorylation of key substrates, such as the Retinoblastoma (Rb) protein. In a normal cell cycle, CDK4/6, in complex with Cyclin D, phosphorylates Rb, which then releases the E2F transcription factor, allowing for the expression of genes necessary for the transition from the G1 to the S phase. By blocking this step, active CDK inhibitors induce a G1 cell cycle arrest.
This compound, lacking this inhibitory activity, does not block Rb phosphorylation and therefore does not typically induce cell cycle arrest, making it an ideal negative control.
Preparation of this compound Stock and Working Solutions
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
2. Protocol for Preparing a 10 mM Stock Solution: a. Calculation: The molecular weight of this compound is 298.34 g/mol . To make a 10 mM solution, dissolve 2.98 mg in 1 mL of DMSO. b. Aseptically weigh out the required amount of this compound powder and place it in a sterile vial. c. Add the calculated volume of DMSO. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Storage: Store the stock solution at -20°C. Under these conditions, it should be stable for several months.
3. Protocol for Preparing Working Solutions: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 100 µM working solution, add 100 µL of the 10 mM stock solution to 9.9 mL of medium. c. Crucial Note: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
The following are generalized protocols where this compound can be used as a negative control alongside an active CDK inhibitor.
Protocol 1: Cell Viability/Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
A. Materials:
-
Cells of interest cultured in 96-well plates
-
This compound and active inhibitor working solutions
-
Vehicle control medium (containing DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization solution
-
Microplate reader
B. Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Carefully remove the medium and replace it with fresh medium containing serial dilutions of this compound, an active CDK inhibitor, or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. This compound should show minimal effect on viability compared to the active inhibitor.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
A. Materials:
-
Cells cultured in 6-well plates
-
This compound and active inhibitor working solutions
-
Trypsin-EDTA, PBS (Phosphate-Buffered Saline)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
B. Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to be 60-70% confluent at the time of harvest. Treat with this compound, an active inhibitor, or vehicle control for a specified time (e.g., 24 hours).
-
Harvesting: Collect both floating and adherent cells. Adherent cells are detached using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 500 µL of cold PBS, and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 single-cell events per sample.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase. An active inhibitor is expected to cause G1 or G2/M arrest, while this compound-treated cells should resemble the vehicle control.
Summary of In Vitro Activity
The following table summarizes the known inhibitory concentrations of this compound, highlighting its primary use as an inactive control for CDK studies while noting its off-target activity.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ Value | Notes | Reference |
| Cdk5 | ≥ 1 mM | Considered inactive. Used as a control for active inhibitors like Olomoucine (IC₅₀ = 3 µM) and Roscovitine (IC₅₀ = 0.16 µM). | |
| Dopamine Transporter (DAT) | ~37 µM | Demonstrates Cdk5-independent off-target activity. | |
| RAW264.7 Cell Proliferation | No effect at 100 µM | Used as a negative control to show the antiproliferative effects of Olomoucine (75 µM) and Roscovitine (20 µM) are target-specific. |
Conclusion
References
Application of Iso-Olomoucine in Cell Cycle Analysis via Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-Olomoucine is a purine (B94841) derivative and a structural analog of Olomoucine. While Olomoucine is recognized as a first-generation inhibitor of cyclin-dependent kinases (CDKs), this compound is distinguished by its lack of significant biological activity. Specifically, it does not inhibit key cell cycle-regulating kinases. This property makes this compound an ideal negative control for experiments investigating the effects of its active counterpart, Olomoucine, and other CDK inhibitors on cell cycle progression. Its use ensures that any observed effects are due to the specific inhibition of CDKs and not from off-target or non-specific chemical effects.
This document provides detailed application notes and protocols for the use of this compound in cell cycle analysis by flow cytometry, particularly in comparison to its active analog, Olomoucine.
Mechanism of Action: The Role of CDKs in Cell Cycle Progression
The cell cycle is a tightly regulated process controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits. Key transitions in the cell cycle are governed by specific CDK-cyclin pairs. Olomoucine exerts its effects by competitively inhibiting the ATP-binding site of several CDKs, including CDK1 (cdc2) and CDK2.
-
G1/S Transition: The progression from the G1 to the S phase is primarily driven by the CDK2/Cyclin E complex. Inhibition of this complex by compounds like Olomoucine prevents the phosphorylation of necessary substrates, leading to an arrest in the G1 phase.
-
G2/M Transition: Entry into mitosis is controlled by the CDK1/Cyclin B complex. Inhibition of this complex by Olomoucine results in a G2/M phase arrest.
This compound, lacking this inhibitory activity, does not interfere with these pathways and therefore does not induce cell cycle arrest.
Data Presentation: Comparative Effects of Olomoucine and this compound on Cell Cycle Distribution
The following table summarizes representative data from a flow cytometry-based cell cycle analysis. A hypothetical human cancer cell line was treated with a vehicle control (DMSO), Olomoucine, or this compound for 24 hours. The percentages of cells in each phase of the cell cycle were quantified.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | - | 45.2 | 35.8 | 19.0 |
| Olomoucine | 50 | 68.5 | 15.3 | 16.2 |
| Olomoucine | 100 | 75.1 | 10.2 | 14.7 |
| This compound (Negative Control) | 100 | 44.8 | 36.1 | 19.1 |
Data is representative and may vary based on cell line, concentration, and experimental conditions.
As illustrated in the table, treatment with Olomoucine leads to a dose-dependent increase in the G1 cell population and a corresponding decrease in the S and G2/M populations, indicative of a G1 phase arrest. In contrast, this compound, even at a high concentration, does not significantly alter the cell cycle distribution compared to the vehicle control, confirming its utility as a negative control.
Mandatory Visualizations
Signaling Pathway of CDK Inhibition by Olomoucine
Caption: Olomoucine inhibits CDK1/Cyclin B and CDK2/Cyclin E complexes.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle effects of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of harvest. Allow cells to adhere and resume proliferation for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Compounds: Prepare a stock solution of Olomoucine and this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the vehicle, Olomoucine, or this compound.
-
-
Incubation: Return the plates to the incubator and incubate for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Sample Preparation for Flow Cytometry
-
Cell Harvesting:
-
Aspirate the culture medium, which may contain detached or apoptotic cells, and transfer it to a 15 mL conical tube.
-
Wash the adherent cells with phosphate-buffered saline (PBS) and add the wash to the same conical tube.
-
Add trypsin-EDTA to the well to detach the remaining adherent cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to the corresponding conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Fix the cells for at least 2 hours at -20°C. For long-term storage, cells can be kept in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate at room temperature for 30 minutes in the dark.
-
Protocol 3: Flow Cytometry Acquisition and Analysis
-
Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate to obtain high-quality data.
-
Collect fluorescence data on a linear scale.
-
Record a sufficient number of events (e.g., 10,000-20,000 single-cell events) for robust statistical analysis.
-
-
Data Analysis:
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on the single-cell population and exclude doublets.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Utilize cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound serves as an indispensable negative control for studying the effects of CDK inhibitors like Olomoucine on cell cycle progression. By incorporating this compound in experimental designs, researchers can confidently attribute any observed changes in cell cycle distribution to the specific inhibitory action of the active compound on cyclin-dependent kinases. The protocols outlined in this document provide a comprehensive guide for conducting these comparative studies using flow cytometry.
Controlling for Off-Target Effects of Olomoucine Using its Inactive Isomer, Iso-Olomoucine
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olomoucine (B1683950) is a purine (B94841) derivative widely used in cell biology research as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). It has been instrumental in elucidating the roles of CDKs in cell cycle regulation, apoptosis, and other cellular processes.[1][2] Olomoucine primarily targets CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[1][3] However, like many kinase inhibitors, Olomoucine can exhibit off-target effects, binding to and inhibiting other kinases or cellular proteins, which can lead to misinterpretation of experimental results. To ensure the validity of research findings, it is crucial to employ appropriate controls to distinguish on-target CDK inhibition from off-target effects.
This application note provides a detailed guide on using Iso-Olomoucine, a structurally related but biologically inactive isomer of Olomoucine, as a negative control to identify and control for off-target effects.[4] this compound serves as an ideal control as it shares a similar chemical structure with Olomoucine but lacks significant inhibitory activity against CDKs, allowing researchers to attribute observed cellular effects specifically to the inhibition of the intended targets.
Data Presentation
Comparative Inhibitory Activity of Olomoucine and this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Olomoucine and this compound against various protein kinases and other cellular targets. This data highlights the potent and specific activity of Olomoucine against its primary CDK targets and the lack of significant activity of this compound against the same kinases.
Table 1: IC50 Values against Cyclin-Dependent Kinases
| Kinase Target | Olomoucine IC50 (µM) | This compound IC50 (µM) |
| CDK1/cyclin B | 7 | >1000 (inactive) |
| CDK2/cyclin A | 7 | Not Reported |
| CDK2/cyclin E | 7 | Not Reported |
| CDK5/p35 | 3 | ≥ 1000 |
Table 2: IC50 Values against Off-Target Kinases and Proteins
| Off-Target | Olomoucine IC50 (µM) | This compound IC50 (µM) | Notes |
| ERK1/p44 MAP kinase | 25 | Not Reported | An example of an off-target kinase inhibited by Olomoucine. |
| Dopamine Transporter (DAT) | ~37 | ~37 | A Cdk5-independent off-target effect observed for both compounds. |
| P. falciparum proliferation | 8.45 | 235 | Demonstrates significantly lower biological activity of this compound. |
Mandatory Visualizations
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of Olomoucine action, the rationale for using this compound as a control, and a typical experimental workflow.
Caption: Olomoucine-induced cell cycle arrest.
Caption: Logic for using this compound as a negative control.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the on-target and off-target effects of Olomoucine using this compound as a negative control.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in response to treatment.
A. Materials and Reagents
-
Cell Line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium
-
Olomoucine (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
B. Detailed Protocol
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment. Incubate for 18-24 hours.
-
Treatment: Prepare working solutions of Olomoucine and this compound in complete culture medium from the DMSO stocks. Also, prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).
-
Remove the medium and add the prepared media containing Olomoucine, this compound, or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
-
Fixation:
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
C. Expected Results
-
Vehicle Control: Normal cell cycle distribution.
-
Olomoucine: Accumulation of cells in the G1 and/or G2/M phases, indicative of on-target CDK inhibition.
-
This compound: Cell cycle distribution similar to the vehicle control, confirming its inactivity against CDKs. Any significant deviation from the vehicle control would suggest a CDK-independent off-target effect on the cell cycle.
Protocol 2: Western Blot Analysis of CDK Substrate Phosphorylation
This protocol assesses the direct inhibitory effect of Olomoucine on CDK activity by measuring the phosphorylation status of a key CDK substrate, such as the Retinoblastoma protein (Rb).
A. Materials and Reagents
-
Cell Line of interest
-
Complete culture medium
-
Olomoucine (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
DMSO (cell culture grade)
-
PBS (ice-cold)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total-Rb, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
B. Detailed Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Olomoucine, this compound, or vehicle control as described in Protocol 1, step 1-4. A shorter incubation time (e.g., 6-24 hours) may be sufficient.
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
C. Expected Results
-
Vehicle Control: Basal level of Rb phosphorylation.
-
Olomoucine: A significant decrease in the level of phosphorylated Rb, confirming the inhibition of CDK activity.
-
This compound: No significant change in the level of phosphorylated Rb compared to the vehicle control. This result would indicate that this compound does not inhibit the CDKs responsible for Rb phosphorylation.
Conclusion
The use of this compound as a negative control is an essential practice for researchers using Olomoucine to study CDK-dependent processes. By running parallel experiments with Olomoucine, this compound, and a vehicle control, researchers can confidently distinguish between on-target effects resulting from CDK inhibition and off-target effects that are independent of this mechanism. This rigorous experimental design strengthens the validity and reproducibility of findings in the fields of cell biology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Iso-Olomoucine as a Baseline Control in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of protein kinase activity and the screening of kinase inhibitors, the use of appropriate controls is paramount to ensure the validity and reproducibility of experimental results. Iso-Olomoucine, the inactive stereoisomer of the well-characterized cyclin-dependent kinase (CDK) inhibitor Olomoucine (B1683950), serves as an ideal negative control for in vitro and cell-based kinase assays. Due to its structural similarity to Olomoucine, it accounts for potential off-target or non-specific effects of the purine (B94841) scaffold, thereby providing a true baseline for kinase inhibition studies. This document provides detailed application notes and protocols for the effective use of this compound as a baseline control.
Principle and Application
Olomoucine is an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, and CDK5.[1] this compound, its stereoisomer, exhibits significantly lower to negligible inhibitory activity against these kinases.[2] This stark difference in activity, despite the structural resemblance, makes this compound an excellent tool to differentiate between specific, inhibitor-induced effects on kinase activity and any confounding non-specific interactions.
Key Applications:
-
Establishing a Baseline: In kinase activity assays, this compound is used to define the baseline or "zero inhibition" level. This is crucial for accurately calculating the percentage of inhibition caused by active compounds.
-
Negative Control in Cellular Assays: When studying the cellular effects of kinase inhibitors, this compound can be used to confirm that the observed phenotype is a direct result of the inhibition of the target kinase and not due to other cellular effects of the compound class. For instance, in studies with RAW264.7 macrophages, 100 µM this compound had no effect on cell proliferation or nitric oxide production, in contrast to its active counterpart, Olomoucine.[3]
-
Distinguishing Specific from Non-Specific Effects: By comparing the results obtained with an active inhibitor to those with this compound, researchers can confidently attribute the observed effects to the specific inhibition of the kinase of interest.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Olomoucine and this compound against various kinases, highlighting the significant difference in their potencies.
| Kinase Target | Olomoucine IC50 (µM) | This compound IC50 (µM) | Reference(s) |
| CDK1/cyclin B | 7 | >100 (inferred) | [1] |
| CDK2/cyclin A | 7 | >100 (inferred) | [1] |
| CDK2/cyclin E | 7 | >100 (inferred) | |
| CDK5/p35 | 3 | ≥ 1000 | |
| ERK1/p44 MAP kinase | 25 | Not reported | |
| Plasmodium falciparum (cell-based) | 8.45 | 235 |
Note: The IC50 values for this compound against CDK1 and CDK2 are inferred to be significantly higher than Olomoucine based on its characterization as an inactive isomer.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method for determining kinase activity and the effect of inhibitors using an ADP-Glo™ or similar luminescence-based assay format.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Olomoucine (positive control)
-
This compound (negative control/baseline)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Olomoucine and this compound in 100% DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds, Olomoucine, and this compound in kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%).
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at 2x the final desired concentration.
-
-
Assay Setup:
-
Add 5 µL of the compound dilutions (or controls) to the wells of the plate.
-
Test compound wells: Serial dilutions of the test inhibitor.
-
Positive control wells: Olomoucine at a concentration known to inhibit the kinase (e.g., 50 µM).
-
Baseline control wells: this compound at the same concentrations as the test compound or a high concentration (e.g., 100 µM).
-
Vehicle control wells (Maximum activity): DMSO at the same final concentration as the compound wells.
-
No kinase control wells (Background): Kinase assay buffer instead of kinase solution.
-
-
Add 10 µL of the 2x kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of 2x ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Follow the manufacturer's instructions for the ADP-Glo™ assay. This typically involves:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubating for 40 minutes at room temperature.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubating for 30 minutes at room temperature.
-
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other readings.
-
The signal from the this compound wells should be comparable to the vehicle control wells and represents the baseline (100% kinase activity).
-
Calculate the percentage of inhibition for each concentration of the test compound and Olomoucine relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for using this compound as a baseline control in an in vitro kinase assay.
Caption: Simplified CDK signaling pathway in cell cycle progression, indicating points of inhibition by Olomoucine.
References
Application Notes and Protocols: Western Blot Analysis of Cyclin-Dependent Kinase (CDK) Inhibition using Iso-Olomoucine as a Negative Control
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] Olomoucine (B1683950) is a purine (B94841) derivative that acts as an ATP-competitive inhibitor of several CDKs, including CDK1 (CDC2/cyclin B), CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[3][4] By inhibiting these kinases, Olomoucine can induce cell cycle arrest and apoptosis, highlighting its potential as an anti-cancer agent.
When evaluating the specific effects of a compound like Olomoucine, it is essential to employ a proper negative control to ensure that the observed biological effects are due to the specific inhibition of the target and not from off-target effects or the chemical scaffold of the molecule. Iso-olomoucine, a structural isomer of Olomoucine, is an ideal negative control as it shares a similar chemical structure but lacks biological activity against CDKs. This application note provides a detailed protocol for performing a Western blot analysis to assess the inhibition of CDK activity by Olomoucine, using this compound as a negative control.
Data Presentation
Table 1: Reagent and Antibody Concentrations for Western Blot Analysis
| Reagent/Antibody | Recommended Concentration/Dilution | Purpose |
| Olomoucine | 10-100 µM | Experimental CDK inhibitor |
| This compound | 10-100 µM | Negative control |
| Vehicle Control (e.g., DMSO) | Same final concentration as drug treatment | To control for solvent effects |
| Primary Antibody (e.g., anti-phospho-Rb, anti-Cyclin E) | As recommended by the manufacturer (typically 1:1000 - 1:2000) | To detect the target protein |
| Loading Control Primary Antibody (e.g., anti-β-Actin, anti-GAPDH) | As recommended by the manufacturer (typically 1:5000 - 1:10000) | To ensure equal protein loading |
| HRP-conjugated Secondary Antibody | As recommended by the manufacturer (typically 1:2000 - 1:10000) | To detect the primary antibody |
Table 2: Expected Outcomes of Western Blot Analysis
| Target Protein | Expected Change with Olomoucine Treatment | Rationale |
| Phospho-Retinoblastoma protein (p-Rb) | Decrease | Rb is a direct substrate of CDK2/4/6. Inhibition of CDKs leads to decreased Rb phosphorylation. |
| Cyclin E | Decrease | Cyclin E expression is dependent on CDK activity for cell cycle progression. |
| c-Myc | Decrease | An oncogenic transcription factor whose expression is regulated by CDK9 activity. |
| Cleaved PARP | Increase | A marker of apoptosis, which is expected to increase as a consequence of inhibiting pro-survival signals. |
| β-Actin / GAPDH | No Change | Loading controls to ensure equal protein loading across all lanes. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa, HL-60) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: Once the cells are attached and growing, treat them with varying concentrations of Olomoucine (e.g., 10, 50, 100 µM) for a predetermined time (e.g., 24 hours).
-
Controls:
-
Negative Control: Treat a set of cells with this compound at the same concentrations as Olomoucine.
-
Vehicle Control: Treat a set of cells with the vehicle (e.g., DMSO) at a final concentration equivalent to that in the highest drug concentration wells.
-
Protein Extraction
-
Washing: After the treatment period, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA assay.
Western Blotting
-
Sample Preparation: Mix a consistent amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using appropriate software and normalize the signal of the target proteins to the loading control.
Mandatory Visualization
Caption: CDK signaling pathway and points of inhibition by Olomoucine.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Cell Viability Assays Using Iso-Olomoucine as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell viability and cytotoxicity assays are fundamental tools in drug discovery and biomedical research for assessing the effects of chemical compounds on cultured cells. Accurate and reproducible results from these assays depend on the inclusion of appropriate controls. Iso-Olomoucine, an inactive isomer of the cyclin-dependent kinase (CDK) inhibitor Olomoucine (B1683950), serves as an excellent negative control in cell viability and proliferation assays.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a control in common cell viability assays, such as those based on tetrazolium salt reduction (e.g., MTT, MTS) and ATP content (e.g., CellTiter-Glo®).
Olomoucine and its derivatives are purine (B94841) analogues that inhibit CDK activity by competing with ATP for the binding site on the kinase.[3] Specifically, Olomoucine has been shown to inhibit CDC2 (CDK1), CDK2, and CDK5, leading to cell cycle arrest at the G1/S and G2/M transitions and, in some cases, apoptosis.[4][5][6][7] In contrast, this compound is a stereoisomer with no significant biological activity against these kinases, making it an ideal negative control to ensure that observed effects are due to specific CDK inhibition by the active compound and not off-target or vehicle-related effects.[1][2]
These protocols are designed to be adaptable for various cell lines and experimental setups, providing a robust framework for incorporating this compound as a negative control and its active counterpart, Olomoucine, as a positive control for inhibition of cell proliferation.
Data Presentation: Quantitative Effects of Olomoucine and this compound
The following table summarizes the quantitative data on the effects of Olomoucine and this compound on different cell lines. This data is critical for designing experiments and interpreting results.
| Compound | Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| Olomoucine | KB 3-1 | Proliferation | EC50: 45 µM | Inhibition of cell growth | [6] |
| MDA-MB-231 | Proliferation | EC50: 75 µM | Inhibition of cell growth | [6] | |
| Evsa-T | Proliferation | EC50: 85 µM | Inhibition of cell growth | [6] | |
| MR65 (NSCLC) | Cell Cycle | 200 µM | Complete cell cycle block, apoptosis | [7] | |
| CHP-212 (Neuroblastoma) | Cell Cycle | 200 µM | Complete cell cycle block, apoptosis | [7] | |
| SIIA (Gastric Cancer) | Proliferation | Not specified | Inhibition of proliferation | [5] | |
| RAW 264.7 (Macrophage) | MTS | 75 µM | Arrested cell proliferation | [1] | |
| This compound | RAW 264.7 (Macrophage) | MTS | 75 µM | No effect on cell proliferation | [1] |
| Rat Dorsal Striatal Synaptosomes | [3H]DA uptake | IC50: ~37 µM | Inhibition of dopamine (B1211576) transporter activity (CDK5-independent) | [2] | |
| Cdk5 (in vitro) | Kinase Assay | IC50: ≥ 1 mM | Inactive | [2] |
Experimental Protocols
This section provides detailed methodologies for performing cell viability assays using this compound as a negative control and Olomoucine as a positive control for inhibition.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound (Negative Control)
-
Olomoucine (Positive Control for inhibition)
-
Vehicle (e.g., DMSO, used to dissolve compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Olomoucine in the appropriate vehicle (e.g., DMSO).
-
Prepare serial dilutions of the compounds in complete culture medium. A typical concentration for this compound as a negative control is 75 µM.[1] For Olomoucine, a concentration range of 10-100 µM is a good starting point.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, Olomoucine, or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound (Negative Control)
-
Olomoucine (Positive Control for inhibition)
-
Vehicle (e.g., DMSO)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at the desired density in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence control.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare and add compounds (this compound, Olomoucine, vehicle) as described in the MTT assay protocol.
-
Incubate for the desired exposure time.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the background control (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Mandatory Visualizations
// G1 Phase Progression CyclinD_CDK46 -> pRb [label="Phosphorylates"]; pRb -> E2F_G1 [label="Releases"]; E2F_G1 -> CyclinE_CDK2 [label="Promotes transcription"];
// G1 to S Transition CyclinE_CDK2 -> CyclinA_CDK2 [label="Promotes S phase entry"];
// S Phase Progression CyclinA_CDK2 -> CyclinB_CDK1 [label="Leads to G2"];
// G2 to M Transition CyclinB_CDK1 -> Mitosis [label="Promotes Mitosis"];
// Inhibition by Olomoucine Olomoucine -> CyclinE_CDK2 [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; Olomoucine -> CyclinA_CDK2 [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"]; Olomoucine -> CyclinB_CDK1 [color="#EA4335", style=dashed, arrowhead=tee, label="Inhibits"];
// Invisible edges for layout CyclinA_CDK2 -> Mitosis [style=invis]; } caption: CDK signaling pathway and Olomoucine inhibition.
References
- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitors block proliferation of human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Iso-Olomoucine in High-Throughput Screening for CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and neuronal functions. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention. High-throughput screening (HTS) is a key strategy in the discovery of novel CDK inhibitors. A critical component of a robust HTS assay is the inclusion of appropriate controls to ensure data quality and validate assay performance. Iso-Olomoucine, a structural isomer of the CDK inhibitor Olomoucine (B1683950), is an invaluable tool in this context, serving as a reliable negative control due to its lack of significant inhibitory activity against CDKs.
These application notes provide a comprehensive guide to the use of this compound in HTS campaigns for the identification of CDK inhibitors. We present its biochemical data alongside its active counterpart, Olomoucine, and provide detailed protocols for relevant biochemical and cell-based screening assays.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of Olomoucine against a panel of key CDKs. This compound, as a negative control, has been shown to be biologically inactive at significant concentrations. For instance, studies have demonstrated that this compound at a concentration of 75 µM has no effect on cell proliferation or nitric oxide production, processes influenced by CDK activity[1]. Therefore, for the purpose of HTS, this compound is expected to show negligible inhibition at concentrations where active compounds show significant effects.
| Compound | Target Kinase | IC50 (µM) |
| Olomoucine | CDK1/cyclin B | 7[2] |
| CDK2/cyclin A | 7[2] | |
| CDK2/cyclin E | 7[2] | |
| CDK5/p25 | 3[2] | |
| ERK1/p44 MAPK | 25 | |
| This compound | Various CDKs | > 100 (No significant inhibition observed) |
Signaling Pathways and Experimental Workflow
To visually represent the context of CDK inhibition and the screening process, the following diagrams are provided.
Experimental Protocols
The following protocols are optimized for a 384-well plate format, suitable for HTS.
Protocol 1: Biochemical Kinase Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound and Olomoucine (for controls)
-
Test compounds
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, opaque plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds, Olomoucine (positive control), and this compound (negative control) at various concentrations into the wells of a 384-well plate. Include wells with DMSO for vehicle control.
-
Enzyme and Substrate Addition: Prepare a master mix of the CDK/cyclin enzyme and substrate in assay buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. The final volume should be 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 5 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: After a 10-minute incubation at room temperature to stabilize the signal, measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive (Olomoucine) and negative (this compound/DMSO) controls.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This assay determines the effect of CDK inhibitors on the proliferation of a cancer cell line that is dependent on CDK activity for growth.
Materials:
-
Human cancer cell line (e.g., MCF-7, HT-1080)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
This compound and Olomoucine
-
Test compounds
-
384-well clear-bottom, white-walled plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of culture medium and incubate overnight.
-
Compound Treatment: Add 10 µL of 5X concentrated test compounds, Olomoucine, and this compound to the respective wells. Include DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Signal Detection: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature, measure the luminescent signal.
Data Analysis:
-
Determine the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot cell viability against compound concentration to calculate the GI50 (50% growth inhibition) value.
Conclusion
This compound is an essential tool for any high-throughput screening campaign targeting CDK inhibitors. Its established lack of biological activity makes it an ideal negative control, ensuring the reliability and accuracy of screening data. The protocols provided herein offer a robust framework for the implementation of both biochemical and cell-based assays to identify and characterize novel CDK inhibitors. The clear distinction in activity between Olomoucine and this compound provides a wide assay window, crucial for the successful identification of potent and selective drug candidates.
References
Experimental Design for Studies Using Olomoucine and Iso-Olomoucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the effective use of Olomoucine, a cyclin-dependent kinase (CDK) inhibitor, and its inactive isomer, Iso-Olomoucine, in research and drug development. These guidelines will enable researchers to design robust experiments to investigate the cellular and biochemical effects of CDK inhibition.
Introduction to Olomoucine and this compound
Olomoucine is a purine (B94841) derivative that acts as a competitive inhibitor of several cyclin-dependent kinases (CDKs) by targeting their ATP-binding site.[1][2] It is known to inhibit CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, as well as ERK1/p44 MAP kinase.[1][3] Due to its role in cell cycle regulation, Olomoucine is a valuable tool for studying cell cycle progression, proliferation, and apoptosis in various cell types, particularly in cancer research.[2][4]
This compound is a structural isomer of Olomoucine that is biologically inactive as a CDK inhibitor. It serves as an essential negative control in experiments to ensure that the observed effects are due to the specific inhibition of CDKs by Olomoucine and not due to off-target or non-specific effects of the chemical structure.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potential of Olomoucine and its more potent analog, Olomoucine II, has been quantified against various kinases and cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) |
| Olomoucine | CDC2/cyclin B | 7[3] |
| Olomoucine | Cdk2/cyclin A | 7[3] |
| Olomoucine | Cdk2/cyclin E | 7[3] |
| Olomoucine | CDK5/p35 | 3[3] |
| Olomoucine | ERK1/p44 MAP kinase | 25[3] |
| Olomoucine II | CDK1/cyclin B | 7.6[1] |
| Olomoucine II | CDK2/cyclin E | 0.1[1] |
| Olomoucine II | CDK4/cyclin D1 | 19.8[1] |
| Olomoucine II | CDK7/cyclin H | 0.45[1] |
| Olomoucine II | CDK9/cyclin T | 0.06[1] |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EC50/IC50 (µM) |
| Olomoucine | KB 3-1 | Cervical Carcinoma | 45[2] |
| Olomoucine | MDA-MB-231 | Breast Adenocarcinoma | 75[2] |
| Olomoucine | Evsa-T | Breast Cancer | 85[2] |
| Olomoucine II | HOS | Osteosarcoma | 9.3[5] |
| Olomoucine II | T98G | Glioblastoma | 9.2[5] |
| Olomoucine II | MCF-7 | Breast Cancer | 5.0[5] |
| Olomoucine II | HT-29 | Colorectal Cancer | 10.8[5] |
| Olomoucine II | HL-60 | Leukemia | 16.3[5] |
Signaling Pathway Inhibition
Olomoucine exerts its effects primarily by inhibiting CDKs, which are key regulators of cell cycle progression. The diagram below illustrates the points of inhibition within the cell cycle pathway.
Caption: Olomoucine inhibits key CDKs, leading to cell cycle arrest.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing Olomoucine and this compound. It is crucial to include this compound as a negative control in all experiments to validate the specificity of the observed effects.
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for experimental reproducibility.
Materials:
-
Olomoucine powder
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and micropipettes
Protocol:
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of Olomoucine or this compound powder. The molecular weight of both compounds is 298.34 g/mol . For 1 mL of a 10 mM stock solution, weigh 2.98 mg of the compound.
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
In Vitro Kinase Assay
This protocol is designed to determine the concentration-dependent inhibition of a specific kinase (e.g., CDK2/cyclin E) by Olomoucine.
Caption: Workflow for an in vitro kinase assay.
Materials:
-
Recombinant active kinase (e.g., CDK2/cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
Olomoucine and this compound stock solutions
-
ATP ([γ-32P]ATP for radiometric assay)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Detection reagents (e.g., scintillation fluid for radiometric assay)
-
Plate reader or scintillation counter
Protocol:
-
Prepare serial dilutions of Olomoucine and this compound in kinase assay buffer from the DMSO stock solutions. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
In a 96-well plate, add the diluted compounds. Include wells with DMSO only as a vehicle control and wells with this compound as a negative control.
-
Add the kinase and substrate to each well.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radiometric assays).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid for radiometric assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure radioactivity using a scintillation counter. For luminescence-based assays, follow the manufacturer's instructions for the detection reagent and measure the signal using a luminometer.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot against the compound concentration to determine the IC50 value for Olomoucine.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to Olomoucine treatment.
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Olomoucine and this compound stock solutions
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Olomoucine. Include controls treated with the corresponding concentrations of this compound and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Harvest both floating and adherent cells. For adherent cells, use Trypsin-EDTA to detach them.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Apoptosis Assay by Annexin V/PI Staining
This protocol is for the detection of apoptosis induced by Olomoucine using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Olomoucine and this compound stock solutions
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with Olomoucine, this compound, and DMSO as described in the cell cycle analysis protocol.
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Quantify the populations of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Iso-Olomoucine in Neuroscience Research for CDK5 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (CDK5) is a unique member of the cyclin-dependent kinase family, predominantly active in the central nervous system. Under physiological conditions, CDK5, activated by its regulatory partners p35 or p39, is essential for neuronal migration, synaptic plasticity, and axon growth[1][2]. However, under neurotoxic stress, p35 is cleaved by the calcium-activated protease calpain into a more stable and potent activator, p25[3]. The resulting hyperactive CDK5/p25 complex is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), primarily through the hyperphosphorylation of various substrates like tau and neurofilament proteins[1][3].
Iso-Olomoucine is the inactive stereoisomer of Olomoucine, a purine-based inhibitor of cyclin-dependent kinases. Due to its structural similarity but significantly lower inhibitory activity against CDK5, this compound serves as an ideal negative control in experiments. Its use is critical to distinguish the specific effects of CDK5 inhibition from potential off-target or non-specific effects of active inhibitors like Olomoucine or Roscovitine.
Application Notes
Mechanism of Action: The Critical Role of a Negative Control
This compound is characterized by a very high IC50 value (≥ 1 mM) for CDK5, rendering it biologically inactive as a direct CDK5 inhibitor at typical experimental concentrations. In contrast, its active isomer, Olomoucine, inhibits CDK5 with an IC50 of approximately 3 μM. This vast difference in potency is fundamental to its application.
In any study utilizing a chemical inhibitor, it is crucial to demonstrate that the observed biological outcome is a direct result of targeting the intended enzyme. By treating a parallel experimental group with this compound at the same concentration as the active inhibitor, researchers can validate their findings. An effect observed with Olomoucine but not with this compound strongly suggests the effect is mediated by CDK5 inhibition. Conversely, if both compounds produce a similar effect, it may indicate an off-target mechanism independent of CDK5.
It is noteworthy, however, that this compound has been shown to inhibit dopamine (B1211576) transporter activity in a Cdk5-independent manner (IC50 ~37 μM), a factor that must be considered when designing and interpreting experiments, particularly in the context of dopaminergic signaling.
Applications in Neurodegenerative Disease Research
The dysregulation of CDK5 is a common thread in many neurodegenerative diseases. This compound is an invaluable tool in dissecting the specific contribution of CDK5 to these pathologies.
-
Alzheimer's Disease (AD): The CDK5/p25 complex contributes to the formation of neurofibrillary tangles (NFTs) by hyperphosphorylating the tau protein and increases the production of amyloid-beta (Aβ) peptides. In cellular or animal models of AD, an active CDK5 inhibitor might be used to reduce tau phosphorylation. The use of this compound as a negative control would confirm that any observed reduction in pathology is a direct consequence of CDK5 inhibition.
-
Parkinson's Disease (PD): In PD, CDK5 hyperactivity is linked to the loss of dopaminergic neurons, mitochondrial dysfunction, and impaired clearance of damaged proteins. For instance, CDK5 can phosphorylate the protein Parkin, reducing its ability to initiate mitophagy (the removal of damaged mitochondria). When testing a novel CDK5 inhibitor for its neuroprotective effects in a PD model, this compound would be used to ensure that any observed improvement in mitochondrial health or neuronal survival is not due to non-specific compound effects.
-
Amyotrophic Lateral Sclerosis (ALS): Aberrant CDK5 activity leads to the hyperphosphorylation of cytoskeletal proteins, including neurofilaments, which form aggregates that are a hallmark of ALS. Studies investigating CDK5 inhibitors as a therapeutic strategy for ALS would employ this compound to validate the target specificity of the lead compounds.
Data Presentation
Quantitative data for this compound and its active isomer are summarized below for clear comparison.
Table 1: Kinase Inhibitory Profile of Olomoucine and this compound
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| This compound | CDK5 | ≥ 1000 µM | |
| Olomoucine | CDK5/p35 | 3 µM | |
| Cdk2/cyclin A | 7 µM | ||
| Cdk2/cyclin E | 7 µM | ||
| CDC2/cyclin B | 7 µM |
| | ERK1/p44 MAP kinase | 25 µM | |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 101622-50-8 | |
| Molecular Formula | C15H18N6O |
| Molecular Weight | 298.34 g/mol | |
Visualizations
CDK5 Signaling in Neurodegeneration
Caption: Aberrant CDK5 signaling cascade in neurodegenerative diseases.
Experimental Workflow for Validating a CDK5 Inhibitor
Caption: Workflow for validating a novel CDK5 inhibitor using this compound.
Logic of Using this compound as a Negative Control
Caption: Decision logic for interpreting results with this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Tau Phosphorylation in Neuronal Cells
Objective: To determine if a test compound inhibits CDK5 activity in a cellular context by measuring the phosphorylation of its substrate, Tau, using this compound as a negative control.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line).
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Neurotoxic stimulus (e.g., Amyloid-beta oligomers) to induce CDK5 hyperactivity.
-
Test compound (e.g., Olomoucine), this compound.
-
DMSO (vehicle).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-Tau (e.g., AT8-Ser202/Thr205), anti-total-Tau, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid for several days prior to the experiment.
-
Treatment:
-
Pre-treat cells for 1 hour with one of the following:
-
Vehicle (DMSO)
-
This compound (e.g., 50 µM)
-
Test Compound/Olomoucine (e.g., 50 µM)
-
-
After pre-treatment, add the neurotoxic stimulus (e.g., 1 µM Aβ oligomers) to all wells except for an unstimulated control group.
-
Incubate for 24 hours.
-
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein samples to 20-30 µg per lane. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-Tau 1:1000, anti-β-Actin 1:5000) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity and normalize phospho-Tau levels to total Tau and the loading control.
Protocol 2: In Vitro Kinase Assay
Objective: To directly measure the inhibitory potential of this compound against recombinant CDK5/p25 kinase.
Materials:
-
Recombinant active CDK5/p25 enzyme.
-
Kinase buffer.
-
Histone H1 (as a substrate).
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection.
-
This compound and a known CDK5 inhibitor (positive control) at various concentrations.
-
DMSO (vehicle).
-
96-well plates.
-
Phosphocellulose paper and phosphoric acid (for radioactive assay).
Procedure (using ADP-Glo™ Assay):
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, CDK5/p25 enzyme, the Histone H1 substrate, and either DMSO, this compound, or the positive control inhibitor across a range of concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the plate on a luminometer. The signal is proportional to the amount of ADP generated and thus reflects kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the data to determine the IC50 value for each compound. A very high or non-determinable IC50 is expected for this compound.
References
Troubleshooting & Optimization
Troubleshooting unexpected effects of Iso-Olomoucine in cell culture
This technical support center provides troubleshooting guidance for researchers encountering unexpected biological effects with Iso-Olomoucine in cell culture experiments. While this compound is widely regarded as an inactive isomer of the cyclin-dependent kinase (CDK) inhibitor Olomoucine (B1683950) and is often used as a negative control, observing unanticipated cellular responses is a challenge that requires systematic investigation.[1][2] This guide offers a structured approach to identifying the root cause of these anomalies.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound in cell culture?
A1: this compound is the inactive stereoisomer of Olomoucine.[1] It is not expected to exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs) at concentrations where Olomoucine is active.[2] Therefore, it is typically used as a negative control in experiments to demonstrate that the observed effects of Olomoucine are due to specific CDK inhibition. One study noted that treatment with 75 µM of this compound had no effect on cell proliferation or nitric oxide production in RAW 264.7 macrophages.[2]
Q2: I am observing unexpected cell death or changes in proliferation after treating cells with this compound. What are the possible causes?
A2: Unexpected effects from a supposedly inactive compound can stem from several sources:
-
Compound Purity: The this compound stock may be contaminated with the active isomer, Olomoucine, or other impurities.
-
Compound Degradation: The compound may have degraded during storage or in the cell culture medium, forming active byproducts.
-
High Concentrations and Off-Target Effects: At high concentrations, some compounds can exert non-specific effects or interact with unintended molecular targets (off-target effects). Purine (B94841) analogs, the class of compounds to which this compound belongs, can have multiple mechanisms of action.
-
Solvent Toxicity: The solvent used to dissolve the this compound (e.g., DMSO) may be present at a final concentration that is toxic to the cells.
-
Cell Line Sensitivity: The specific cell line being used may have a unique sensitivity to the compound that is not observed in other lines.
-
General Cell Culture Issues: The observed effects may be related to underlying problems in the cell culture, such as contamination or environmental stress, which can be exacerbated by the addition of any new compound.
Q3: How can I be sure that the this compound I'm using is pure?
A3: The purity of your this compound stock should be verified independently. The most common method for this is High-Performance Liquid Chromatography (HPLC). You can compare the HPLC profile of your compound to a certified reference standard if available. Mass spectrometry (MS) can be used in conjunction with HPLC to confirm the molecular weight of the compound.
Q4: My this compound was confirmed to be pure. Why am I still seeing an effect?
A4: If purity is not the issue, consider the following:
-
Compound Stability: Assess the stability of this compound in your cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium at 37°C, taking samples at different time points, and analyzing them by HPLC.
-
Concentration-Dependent Effects: Perform a dose-response experiment with a wide range of this compound concentrations. It's possible that the effects are only seen at very high concentrations, suggesting a non-specific or off-target mechanism.
-
Solvent Controls: Always include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, used to dissolve the this compound) to rule out solvent toxicity.
Data Presentation
While this compound is considered inactive, its active isomer, Olomoucine, has well-characterized inhibitory concentrations against various CDKs. This table is provided for reference to highlight the expected activity of a related purine analog.
Table 1: Inhibitory Concentration (IC50) of Olomoucine Against Various Kinases
| Kinase Target | IC50 (µM) |
| CDC2/cyclin B | 7 |
| Cdk2/cyclin A | 7 |
| Cdk2/cyclin E | 7 |
| CDK/p35 kinase | 3 |
| ERK1/p44 MAP kinase | 25 |
This data pertains to Olomoucine, the active isomer, and is for comparative purposes.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the troubleshooting process and potential mechanisms of action.
Caption: Troubleshooting workflow for unexpected this compound effects.
Caption: Potential off-target mechanisms of purine analogs like this compound.
Caption: Decision tree for troubleshooting unexpected cell death.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound stock and detect potential contamination with Olomoucine or other impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your this compound powder in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
-
If available, prepare a stock solution of a certified Olomoucine reference standard at the same concentration.
-
Dilute the samples in the mobile phase to a final concentration suitable for your HPLC system (e.g., 10-20 µg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid) is often effective for purine analogs. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where purines absorb strongly (e.g., 290 nm).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a blank (mobile phase only) to establish a baseline.
-
Inject the Olomoucine reference standard to determine its retention time.
-
Inject your this compound sample.
-
-
Data Analysis:
-
Analyze the chromatogram of your this compound sample. A pure sample should show a single major peak.
-
Compare the retention times of any peaks in your sample with the Olomoucine standard. The presence of a peak at the same retention time as Olomoucine indicates contamination.
-
Calculate the purity of your sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Cell Viability Assessment by MTT Assay
Objective: To quantify the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is crucial to include a wide range of concentrations.
-
Include "cells only" (untreated) and "vehicle only" (solvent control) wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and treat them with the desired concentrations of this compound (and controls) for the chosen duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize.
-
Combine all cells from each treatment, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet (approx. 1 x 10^6 cells) in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix and permeabilize the cells.
-
Incubate at 4°C for at least 2 hours (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
References
Technical Support Center: Interpreting Unexpected Activity in Iso-Olomoucine Controls
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Iso-Olomoucine as a negative control in kinase inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is a structural isomer of Olomoucine, a known inhibitor of cyclin-dependent kinases (CDKs). It is designed to be biologically inactive against CDKs and is therefore used as a negative control in experiments to ensure that the observed effects of the active compound (Olomoucine or other kinase inhibitors) are due to the inhibition of the target kinase and not from other, non-specific effects of the chemical structure.
Q2: I'm observing a biological effect in my cells treated with this compound. Does this invalidate my experiment?
Not necessarily, but it requires careful interpretation and further investigation. While this compound is intended to be inactive, it has been shown to have off-target effects. The most well-documented of these is the inhibition of the dopamine (B1211576) transporter (DAT). If your experimental system expresses DAT, the effects you are seeing could be a result of this off-target activity.
Q3: What is the known off-target activity of this compound?
This compound has been demonstrated to inhibit the dopamine transporter (DAT) in a Cdk5-independent manner, with a potency similar to that of Olomoucine.[1][2] This can lead to an increase in extracellular dopamine levels, which can, in turn, modulate various signaling pathways.
Q4: How can I determine if the activity I'm seeing from my this compound control is due to dopamine transporter inhibition?
To investigate this, you can:
-
Check for DAT expression: Confirm whether your cell line or tissue model expresses the dopamine transporter.
-
Use a specific DAT inhibitor: Treat your cells with a known, specific DAT inhibitor (e.g., GBR-12909) and see if it phenocopies the effects observed with this compound.
-
Measure dopamine uptake: Perform a dopamine uptake assay to directly measure the inhibitory effect of your this compound batch on DAT activity.
Troubleshooting Guide: this compound Control Shows Activity
This guide will help you to systematically troubleshoot and interpret your results when your this compound control exhibits unexpected biological activity.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for active this compound control.
Data Summary Tables
Table 1: Reported IC50 Values for this compound
| Target | IC50 | Reference |
| Cdk5 | ≥ 1 mM | [1] |
| Dopamine Transporter (DAT) | ~37 µM | [1] |
Table 2: Interpreting Potential Outcomes
| Observation | Possible Interpretation | Recommended Action |
| This compound and primary inhibitor show similar effects. | The observed effect may be due to DAT inhibition, not the intended target kinase inhibition. | Use a more specific negative control and a structurally different inhibitor for the primary target. |
| This compound shows a different effect from the primary inhibitor. | The primary inhibitor's effect is likely on-target. The this compound effect is off-target. | Report the off-target effect of this compound and proceed with caution in interpreting the primary inhibitor's data. |
| This compound has no effect. | This compound is functioning as a proper negative control in your system. | Proceed with the experiment. |
Diagram: Potential Signaling Consequences of DAT Inhibition
Inhibition of the dopamine transporter by this compound can lead to an increase in extracellular dopamine, which can activate dopamine receptors and their downstream signaling pathways.
Caption: Signaling pathways affected by DAT inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro Dopamine Transporter (DAT) Uptake Assay
This protocol directly measures the inhibitory effect of this compound on DAT activity.
Materials:
-
Cells expressing DAT (e.g., HEK293-hDAT)
-
96-well plates
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound
-
[³H]-Dopamine
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Plate DAT-expressing cells in a 96-well plate and allow them to form a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of this compound or a vehicle control for 10-20 minutes at room temperature.
-
Uptake Initiation: Initiate the uptake reaction by adding [³H]-Dopamine to each well.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Measurement: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known DAT inhibitor). Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: In Vitro CDK2 Kinase Assay
This protocol can be used to confirm that this compound does not inhibit the intended target kinase, such as CDK2.
Materials:
-
Recombinant active CDK2/Cyclin A
-
Kinase assay buffer
-
Histone H1 (as a substrate)
-
This compound
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, Histone H1, and various concentrations of this compound or a vehicle control.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction for 20 minutes at 30°C.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measurement: Measure the radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.
References
How to determine the optimal concentration of Iso-Olomoucine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal concentration of Iso-Olomoucine in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structural isomer of Olomoucine (B1683950), a known inhibitor of cyclin-dependent kinases (CDKs). It is often used as a negative or inactive control in experiments involving Olomoucine because it is significantly less potent as a CDK inhibitor.[1][2] However, it is important to note that this compound is not completely inert and has been shown to exhibit biological activity in certain contexts, such as the inhibition of the dopamine (B1211576) transporter.[1]
Q2: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is highly dependent on the specific application and cell line being used. A dose-response experiment is crucial to determine the appropriate concentration for your experimental setup. A typical starting point for assessing its effect (or lack thereof) is often in the same range as the active compound, Olomoucine, which can be from the low micromolar to over 100 µM depending on the context.[2][3]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
While primarily considered an inactive control for CDK inhibition, this compound has been shown to inhibit the dopamine transporter with an IC50 of approximately 37 µM in rat dorsal striatal synaptosomes. Researchers should be aware of this potential off-target effect, especially when working with neuronal models or at higher concentrations.
Troubleshooting Guide
Issue 1: Unexpected biological activity observed with this compound control.
-
Possible Cause 1: Off-target effects.
-
Solution: As noted, this compound can inhibit the dopamine transporter. Review the literature for other potential off-target effects relevant to your experimental system. Consider if the observed phenotype could be related to these activities.
-
-
Possible Cause 2: High Concentration.
-
Solution: High concentrations of any compound can lead to non-specific effects. Perform a dose-response curve to identify the highest concentration at which this compound does not produce the effect of interest and use this as your negative control concentration.
-
-
Possible Cause 3: Compound Purity.
-
Solution: Ensure the this compound used is of high purity and is not contaminated with the active isomer, Olomoucine. Verify the purity with the supplier's certificate of analysis.
-
Issue 2: High levels of cell death or cytotoxicity observed with this compound.
-
Possible Cause 1: Concentration is too high.
-
Solution: Even as a control, very high concentrations can be toxic to cells. Lower the concentration of this compound. Refer to a dose-response curve to select a concentration that has minimal impact on cell viability.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a toxic level (typically <0.5%). Run a vehicle-only control (medium with the same amount of solvent) to assess solvent toxicity.
-
Issue 3: Variability in results between experiments.
-
Possible Cause 1: Inconsistent cell conditions.
-
Solution: Ensure that cells are seeded at a consistent density and are in the same growth phase (e.g., logarithmic phase) for each experiment.
-
-
Possible Cause 2: Inconsistent compound preparation.
-
Solution: Prepare fresh dilutions of this compound from a stable stock solution for each experiment to avoid degradation or precipitation. Ensure the compound is fully dissolved before adding it to the culture medium.
-
Data Presentation
Table 1: Reported IC50 Values for Olomoucine (Active Isomer) for Context
Since this compound is often used as a control, understanding the potency of its active isomer, Olomoucine, can provide context for selecting concentration ranges for control experiments.
| Target Kinase | Reported IC50 (µM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin A | 7 |
| CDK2/cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1/p44 MAPK | 25 |
Data sourced from multiple studies.
Experimental Protocols
Protocol: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTS/MTT)
This protocol outlines a general procedure to determine the concentration range of this compound that does not significantly impact cell viability.
Objective: To determine the concentration of this compound that results in minimal to no reduction in cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader (spectrophotometer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range could be from 0.1 µM to 200 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement (MTS Assay Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
The optimal concentration for use as a negative control will be in the range where cell viability is not significantly affected.
-
Mandatory Visualizations
Caption: Signaling pathway showing CDK2's role in the G1/S transition and its inhibition by Olomoucine, with this compound as an inactive control.
Caption: Experimental workflow for determining the optimal concentration of this compound using a cell viability assay.
Caption: Troubleshooting logic for unexpected results with this compound.
References
Iso-Olomoucine stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Iso-Olomoucine in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture experiments?
This compound is a structural isomer of Olomoucine (B1683950), a purine-based inhibitor of cyclin-dependent kinases (CDKs).[1] While Olomoucine actively inhibits CDKs to arrest the cell cycle, this compound is considered biologically inactive and is therefore commonly used as a negative control in experiments to ensure that the observed effects are due to the specific inhibition of CDKs by Olomoucine and not due to off-target effects of the chemical structure.[1]
Q2: How should I prepare and store stock solutions of this compound?
For long-term storage, this compound powder is stable for at least four years when stored at -20°C.[2] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[3] A 50 mM stock solution can be prepared by dissolving 5 mg of this compound in 336 µl of DMSO. Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is advisable to avoid repeated freeze-thaw cycles. For experimental use, it is best to use freshly prepared solutions or solutions that have been stored for a short period.
Q3: What is the expected stability of this compound in cell culture media?
Currently, there is a lack of specific published data on the quantitative stability and degradation kinetics of this compound in common cell culture media such as DMEM or RPMI-1640. General principles for small molecule stability suggest that factors within the media can influence its integrity over time.
Q4: What factors can affect the stability of this compound in cell culture media?
Several factors can influence the stability of small molecules like this compound in cell culture media:
-
pH: The pH of the culture medium can change due to cellular metabolism, which may affect the chemical stability of the compound.
-
Temperature: Incubation at 37°C will accelerate the degradation of many compounds compared to storage at 4°C or -20°C.
-
Serum Components: Proteins and other molecules in fetal bovine serum (FBS) can bind to small molecules, potentially altering their stability and bioavailability.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is good practice to protect solutions from light.
-
Reactive Components in Media: Some media components, such as certain amino acids or vitamins, could potentially react with the compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected experimental results with this compound as a negative control. | Degradation of this compound: The compound may be degrading in the cell culture medium over the course of the experiment, leading to a loss of its intended inert nature. | Perform a stability study of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). Prepare fresh working solutions of this compound for each experiment. Minimize the exposure of the media containing this compound to light and elevated temperatures before the experiment. |
| Observed biological activity with this compound. | Impurity in the compound: The this compound stock may be contaminated with the active isomer, Olomoucine, or other impurities. Formation of active degradation products: Although unlikely to mimic the specific activity of Olomoucine, degradation products could have unforeseen biological effects. | Verify the purity of your this compound stock using an appropriate analytical method like HPLC. If degradation is suspected, perform a stability analysis to identify any degradation products. |
| Variability between experimental replicates. | Inconsistent compound concentration: This could be due to incomplete dissolution of the stock solution, or variable degradation rates between wells or plates. | Ensure the stock solution is fully dissolved before preparing working solutions. Standardize incubation times and conditions for all replicates. Prepare a master mix of media containing this compound to add to all relevant wells to ensure a consistent starting concentration. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media by HPLC
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound
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Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
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HPLC-grade acetonitrile (B52724)
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HPLC-grade water
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Formic acid (or other appropriate mobile phase modifier)
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HPLC system with a UV detector
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C18 reversed-phase HPLC column
Procedure:
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Prepare this compound Solution: Prepare a solution of this compound in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
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Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
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Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the solution. The 0-hour time point should be taken immediately after preparation.
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Sample Preparation:
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To 100 µL of the collected medium, add 200 µL of cold acetonitrile to precipitate proteins.
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Vortex the sample for 30 seconds.
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Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
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Use a suitable mobile phase gradient to separate this compound from other media components and potential degradation products. A common starting point for small molecules is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
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Monitor the elution profile at a wavelength where this compound has maximum absorbance.
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-
Data Analysis:
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Measure the peak area of the this compound peak at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
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Plot the percentage remaining versus time to determine the stability profile.
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Data Presentation:
Table 1: Stability of this compound in Cell Culture Medium at 37°C (Example Data)
| Time (hours) | % this compound Remaining (DMEM) | % this compound Remaining (DMEM + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 92.1 | 95.3 |
| 24 | 85.4 | 88.7 |
| 48 | 76.8 | 81.2 |
Note: This is example data and the actual stability should be determined experimentally.
Signaling Pathways and Experimental Workflows
As this compound is the inactive isomer of Olomoucine, understanding the signaling pathway inhibited by Olomoucine is crucial for interpreting experimental results where this compound is used as a negative control. Olomoucine primarily inhibits cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Caption: Olomoucine inhibits key CDK/Cyclin complexes, leading to cell cycle arrest.
Olomoucine has also been shown to reduce the activation of the NF-κB transcription factor, which is involved in inflammatory responses.
Caption: Olomoucine can attenuate inflammatory responses by reducing NF-κB activation.
The following workflow illustrates the process of evaluating the stability of this compound.
Caption: Experimental workflow for determining the stability of this compound.
References
- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
Issues with Iso-Olomoucine solubility and precipitation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Iso-Olomoucine, particularly concerning its solubility and potential for precipitation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a structural isomer of Olomoucine (B1683950). While Olomoucine is an inhibitor of cyclin-dependent kinases (CDKs), this compound is considered its inactive counterpart and is often used as a negative control in experiments to ensure that the observed effects are due to the specific inhibition of CDKs by Olomoucine and not due to off-target effects of the chemical structure.[1]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound.[2] It can also be dissolved in dimethylformamide (DMF) and to a lesser extent in ethanol.
Q3: What are the recommended storage conditions for this compound stock solutions?
It is recommended to store stock solutions of this compound at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its activity, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[3] Many cell lines can tolerate up to 1%, but some, particularly primary cells, are more sensitive.[3][4] It is always best to include a vehicle control (media with the same final concentration of DMSO as the experimental conditions) in your experiments.[4]
Troubleshooting Guide: Solubility and Precipitation
Issue 1: My this compound powder is not dissolving in the solvent.
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Potential Cause: Insufficient solvent volume or inadequate mixing.
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Troubleshooting Steps:
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Ensure you are using a sufficient volume of the appropriate solvent (e.g., DMSO) to achieve the desired concentration.
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Vortex the solution for 1-2 minutes.
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If the powder still does not dissolve, gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication can aid dissolution. Avoid excessive heat.
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Issue 2: A precipitate forms immediately when I add my this compound stock solution to the cell culture medium.
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Potential Cause: The concentration of this compound in the aqueous medium exceeds its solubility limit, a phenomenon known as "crashing out."
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Troubleshooting Steps:
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Pre-warm the media: Always add the stock solution to pre-warmed (37°C) cell culture medium.
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Dilute in steps: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration in pre-warmed media, then add this intermediate dilution to the final culture volume.
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Gentle mixing: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution.
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Lower the final concentration: The desired final concentration of this compound may be too high for the aqueous environment. Consider reducing the final working concentration.
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Issue 3: The media containing this compound appears cloudy or a precipitate forms after incubation.
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Potential Cause: Delayed precipitation can occur due to interactions with media components, temperature fluctuations, or evaporation.
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Troubleshooting Steps:
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Media components: Certain components in the serum or basal media may interact with this compound over time. If possible, test a different media formulation.
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Incubator conditions: Ensure your incubator has proper humidification to prevent evaporation, which can concentrate the compound and lead to precipitation.
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Temperature stability: Minimize the time culture plates are outside the stable environment of the incubator.
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Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | [2] |
| Dimethylformamide (DMF) | 15 mg/mL | [2] |
| Ethanol | ≤0.3 mg/mL | [2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated micropipettes and sterile tips
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Vortex mixer
Methodology:
-
Calculation: The molecular weight of this compound is 298.3 g/mol . To prepare a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 0.001 L * 298.3 g/mol * 1000 mg/g = 2.983 mg
-
-
Weighing: Carefully weigh out approximately 2.98 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of DMSO to the tube.
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Mixing: Vortex the tube for 1-2 minutes until the this compound is completely dissolved. The solution should be clear.
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Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Dilution of this compound for Cell Culture Experiments (Example for a final concentration of 100 µM)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes and micropipettes
Methodology:
-
Intermediate Dilution (Optional but Recommended):
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Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium. Mix gently.
-
-
Final Dilution:
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To achieve a final concentration of 100 µM, add 10 µL of the 1 mM intermediate solution to 90 µL of your final cell culture volume in the well or flask.
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Alternatively, to add directly from the 10 mM stock, you would add 1 µL of the 10 mM stock to 99 µL of your final cell culture volume. This results in a final DMSO concentration of 1%. To achieve a lower DMSO concentration (e.g., 0.1%), a serial dilution is necessary. For a 0.1% final DMSO concentration from a 10mM stock to get 100µM final this compound concentration, you would need to perform a 1:1000 dilution. This is often impractical in a single step and highlights the utility of intermediate dilutions.
-
-
Vehicle Control:
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Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For example, if your final DMSO concentration is 0.1%, add 1 µL of DMSO to 1 mL of medium.
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Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified cell cycle pathway showing targets of Olomoucine.
References
Technical Support Center: Cell Line-Specific Responses to Iso-Olomoucine Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Iso-Olomoucine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a structural isomer of Olomoucine (B1683950), a known inhibitor of cyclin-dependent kinases (CDKs). It is considered the inactive stereoisomer and is primarily used as a negative control in experiments to demonstrate that the observed effects of its active counterpart, Olomoucine, are due to specific CDK inhibition and not off-target or compound-related cytotoxic effects.
Q2: What is the primary mechanism of action of the active isomer, Olomoucine?
A2: Olomoucine acts as a competitive inhibitor at the ATP-binding site of several CDKs, including CDK1, CDK2, and CDK5. By blocking the activity of these kinases, Olomoucine disrupts the cell cycle, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can induce apoptosis in some cell lines.
Q3: Should I expect to see any biological activity with this compound?
A3: Generally, no. This compound is expected to be biologically inactive against CDKs. For example, one study found that treatment with 75 µM this compound had no effect on cell proliferation or nitric oxide production in RAW 264.7 macrophage cells[1]. Any observed effects, especially at high concentrations, may be due to non-specific toxicity or off-target effects.
Q4: I am observing unexpected effects with my this compound control. What could be the cause?
A4: Unexpected results with this compound could stem from several factors, including compound purity, high concentrations leading to non-specific cytotoxicity, or issues with the experimental setup. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues.
Data Presentation
Table 1: Biological Activity of this compound
| Cell Line | Assay | Concentration | Observed Effect | Citation |
| RAW 264.7 | Cell Proliferation | 75 µM | No effect | [1] |
| RAW 264.7 | Nitric Oxide Production | 75 µM | No effect | [1] |
Note: Data on the biological effects of this compound is limited due to its use as an inactive control. The above table reflects available data. Researchers should perform dose-response experiments to confirm the lack of activity in their specific cell line.
Table 2: Comparative Antiproliferative Activity of Olomoucine (Active Isomer)
| Cell Line | Cancer Type | IC50/EC50 (µM) | Citation |
| KB 3-1 | Cervical Carcinoma | 45 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 75 | [2] |
| Evsa-T | Breast Cancer | 85 | [2] |
| Dog Melanoma | Melanoma | 32.35 | [3] |
| Mouse B16 Melanoma | Melanoma | 42.15 | [3] |
| Human Melanoma | Melanoma | 82.30 | [3] |
| HL-60 | Leukemia | More potent than on HeLa | [4] |
| HeLa | Cervical Carcinoma | Less potent than on HL-60 | [4] |
| MR65 | Non-small Cell Lung Cancer | Dose-dependent effects observed | [5][6] |
| CHP-212 | Neuroblastoma | Dose-dependent effects observed | [5][6] |
This table provides IC50/EC50 values for the active isomer, Olomoucine, for comparative purposes.
Signaling Pathways and Experimental Workflows
Caption: CDK Inhibition Pathway by Olomoucine.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected cytotoxicity with this compound | 1. Compound Purity/Degradation: The compound may be impure or have degraded. 2. High Concentration: Even inactive compounds can be cytotoxic at very high concentrations. 3. Solvent Toxicity: The solvent (e.g., DMSO) may be at a toxic concentration. | 1. Ensure you are using a high-purity compound from a reputable supplier. Verify proper storage conditions (-20°C, desiccated). 2. Perform a dose-response curve to determine a non-toxic concentration for your cell line. 3. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| No effect observed with active Olomoucine | 1. Cell Line Resistance: The cell line may be intrinsically resistant to CDK inhibitors (e.g., due to mutations in cell cycle checkpoint proteins). 2. Compound Inactivity: The Olomoucine may have degraded. 3. Suboptimal Concentration: The concentration used may be too low to elicit a response. | 1. Review the literature for the specific cell line's sensitivity to CDK inhibitors. Consider using a different cell line with known sensitivity as a positive control. 2. Test the compound on a known sensitive cell line to confirm its bioactivity. 3. Perform a dose-response experiment to determine the IC50 value for your cell line. |
| Inconsistent results between experiments | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. 2. Cell Density: The initial seeding density can affect the response to treatment. 3. Variability in Reagent Preparation: Inconsistent preparation of compound dilutions or assay reagents. | 1. Use cells within a consistent and low passage number range. 2. Optimize and maintain a consistent cell seeding density for all experiments. 3. Prepare fresh dilutions of the compound for each experiment and ensure all reagents are prepared consistently. |
| Difficulty dissolving this compound | Poor Solubility: The compound may not be fully dissolved in the initial solvent or may precipitate when added to the aqueous culture medium. | Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Warm the stock solution gently if necessary. When diluting into culture medium, vortex or mix thoroughly. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
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Incubate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.
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Drug Treatment:
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Prepare serial dilutions of this compound and Olomoucine in culture medium.
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Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
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Carefully remove the old medium from the wells and add 100 µL of the drug dilutions.
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Incubation:
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Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
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-
MTT Addition:
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Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
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Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
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Solubilization:
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 10-15 minutes to ensure complete dissolution.
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-
Measurement:
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Read the absorbance at 570 nm using a microplate reader.
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-
Analysis:
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Normalize the data to the vehicle control and plot a dose-response curve to determine IC50 values.
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Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
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Cell Treatment:
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Seed cells in 6-well plates and allow them to attach overnight.
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Treat cells with the desired concentrations of this compound, Olomoucine, or vehicle control for the desired duration.
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Cell Harvesting:
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Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
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Wash the cell pellet once with ice-cold PBS.
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-
Fixation:
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Resuspend the cell pellet in 500 µL of cold PBS.
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While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.
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Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
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Centrifuge the fixed cells and wash once with PBS.
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Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
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Incubate for 30 minutes at room temperature in the dark.
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-
Flow Cytometry:
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Analyze the stained cells using a flow cytometer.
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The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
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Protocol 3: Western Blot for CDK Pathway Proteins
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Protein Extraction:
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Treat cells as described for cell cycle analysis.
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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-
SDS-PAGE:
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Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., CDK1, CDK2, Cyclin B1, phospho-Rb) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
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Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Impact of serum concentration on Iso-Olomoucine activity in vitro
Welcome to the technical support resource for researchers utilizing Iso-Olomoucine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during in vitro experiments, with a specific focus on the impact of serum concentration on your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a structural isomer of Olomoucine, a known inhibitor of cyclin-dependent kinases (CDKs).[1] Unlike Olomoucine, this compound is considered biologically inactive, meaning it does not significantly inhibit the activity of CDKs.[1] For this reason, it is frequently used as a negative control in experiments to ensure that the observed effects of its active counterpart, Olomoucine, are due to specific CDK inhibition and not a result of non-specific chemical effects.[1][2]
Q2: I'm observing unexpected, weak activity with this compound in my cell-based assay. Could the serum concentration in my media be a factor?
A2: While this compound is expected to be inactive, unexpected results in cell-based assays can sometimes be attributed to assay artifacts or non-specific effects that may be influenced by components in the cell culture medium, such as serum. Fetal Bovine Serum (FBS) contains a high concentration of proteins, most notably albumin, which can bind to small molecules.[3][4] This binding can, in some instances, influence the behavior of a compound in an assay. It is also important to verify the purity and integrity of your this compound stock.
Q3: How does serum protein binding generally affect the activity of small molecules in vitro?
A3: Serum proteins can reversibly bind to small molecules, effectively reducing the free concentration of the compound available to interact with cells or target enzymes.[1] This phenomenon, often referred to as the "serum effect," typically leads to a decrease in the apparent potency of an active inhibitor, observed as an increase in its half-maximal inhibitory concentration (IC50).[1] For an inactive compound like this compound, this effect should be negligible, but understanding this principle is crucial for troubleshooting.
Q4: Should I run my experiments in serum-free or serum-containing media when testing this compound?
A4: The choice between serum-free and serum-containing media depends on your experimental goals. If you are using this compound as a negative control for an active compound tested in serum-containing media, it is critical to test both compounds under the identical conditions to ensure a valid comparison. If you are troubleshooting unexpected activity from this compound, comparing its effects in both serum-free and serum-containing media can help determine if serum components are contributing to the observed results.
Troubleshooting Guides
Scenario 1: You observe a minor, dose-dependent effect of this compound in your cell viability assay that appears to change with different serum concentrations.
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Potential Cause: Non-specific binding of this compound to serum proteins might be altering its availability or interaction with assay components. Alternatively, impurities in the compound or interactions with the assay dye could be the source of the effect.
-
Troubleshooting Steps:
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Confirm Compound Identity and Purity: Ensure the this compound you are using is of high purity.
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Run a Serum-Free Control: Perform the same assay in serum-free or low-serum media to see if the effect persists.
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Test for Assay Interference: Run the assay with this compound in the absence of cells to check for direct interactions with your detection reagents (e.g., MTS, MTT, or luciferase substrates).
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Vary Serum Concentration Systematically: Test a range of serum concentrations (e.g., 0%, 2%, 5%, 10%) to systematically evaluate the impact on the observed effect.
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Scenario 2: Your active compound (Olomoucine) shows a significant loss of potency in the presence of serum, while your negative control (this compound) remains inactive.
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Potential Cause: This is the expected outcome and validates the use of this compound as a negative control. The loss of potency of the active compound is likely due to serum protein binding.[1]
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Validation Steps:
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Quantify the IC50 Shift: Determine the IC50 of the active compound in both serum-free and serum-containing conditions to quantify the magnitude of the serum effect.
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Maintain Consistent Conditions: Ensure that all experimental parameters, including cell density, incubation time, and final DMSO concentration, are identical between the active compound and the negative control.
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Data Presentation
As this compound is an inactive compound, there is a lack of published data on its IC50 values under varying serum concentrations. The following table presents hypothetical data to illustrate the expected outcome of such an experiment, where this compound shows no significant activity regardless of serum concentration, while an active inhibitor shows a clear shift in potency.
Table 1: Illustrative IC50 Values of a CDK Inhibitor and this compound at Varying Serum Concentrations
| Compound | Target Kinase | Serum Concentration | Apparent IC50 (µM) |
| Active Inhibitor | CDK2/Cyclin A | 0% (Biochemical Assay) | 0.5 |
| 2% FBS (Cell-based) | 1.2 | ||
| 10% FBS (Cell-based) | 5.8 | ||
| This compound | CDK2/Cyclin A | 0% (Biochemical Assay) | > 100 |
| 2% FBS (Cell-based) | > 100 | ||
| 10% FBS (Cell-based) | > 100 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol: Evaluating the Impact of Serum on Inhibitor Activity
This protocol outlines a method to assess how different concentrations of Fetal Bovine Serum (FBS) affect the apparent activity of a test compound in a cell-based assay.
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Cell Culture:
-
Culture your chosen cell line in their recommended growth medium, typically supplemented with 10% FBS.
-
Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of your test compound (e.g., this compound) in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO.
-
-
Assay Execution:
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Prepare separate media containing different percentages of FBS (e.g., 0%, 2%, 5%, and 10%).
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For each serum concentration, add the diluted compound to the corresponding medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%).
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Remove the overnight culture medium from the cells and replace it with the media containing the various compound dilutions and serum concentrations.
-
Include "no compound" controls for each serum concentration.
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Incubate the plates for the desired experimental duration (e.g., 48 or 72 hours).
-
-
Data Acquisition:
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At the end of the incubation period, measure cell viability or proliferation using a suitable method (e.g., MTS or a luciferase-based assay).
-
-
Data Analysis:
-
Normalize the data for each serum concentration to its respective "no compound" control (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration for each serum condition.
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Fit the data to a dose-response curve to determine the IC50 value for each serum concentration.
-
Visualizations
Caption: Serum protein binding reduces the free concentration of an inhibitor.
Caption: Workflow for assessing the impact of serum on inhibitor activity.
Caption: Troubleshooting logic for unexpected this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Negative Controls: Iso-Olomoucine and Other Inactive Kinase Inhibitors
For researchers, scientists, and drug development professionals, the judicious use of negative controls is paramount to ensure the validity of experimental findings. In the realm of kinase inhibitor research, where specificity is key, an appropriate inactive control is indispensable. This guide provides a comprehensive comparison of Iso-Olomoucine, the inactive stereoisomer of the cyclin-dependent kinase (CDK) inhibitor Olomoucine, with other commonly used inactive kinase inhibitors, supported by experimental data and detailed protocols.
The Critical Role of the Inactive Control
An ideal negative control for a kinase inhibitor should be structurally highly similar to the active compound but devoid of inhibitory activity against the target kinase and other cellular targets. This allows researchers to distinguish the specific effects of kinase inhibition from potential off-target or non-specific effects of the chemical scaffold. This compound serves as a classic example, enabling the validation of on-target effects of Olomoucine in cellular and biochemical assays.
Comparative Analysis of Inactive Kinase Inhibitors
This section provides a comparative overview of this compound and other established negative control compounds. The data presented underscores the importance of selecting a control that is truly inactive against the kinase of interest.
Data Presentation: Inhibitory Activity of Active Compounds and Their Inactive Controls
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected active kinase inhibitors and their corresponding inactive negative controls. Lower IC50 values indicate higher potency.
| Active Inhibitor | Target Kinase(s) | IC50 (µM) of Active Inhibitor | Inactive Control | IC50 (µM) of Inactive Control | Reference |
| Olomoucine | CDK1/cyclin B | 7 | This compound | > 1000 (for Cdk5) | [1] |
| CDK2/cyclin A | 7 | [2] | |||
| CDK2/cyclin E | 7 | [2] | |||
| CDK5/p35 | 3 | [2] | |||
| ERK1/p44 MAP kinase | 25 | [2] | |||
| SB 203580 | p38α/β MAPK | 0.3-0.5 | SB 202474 | No inhibition of p38 MAPK activity | |
| (R)-Crizotinib | ALK, MET | Potent inhibitor | (S)-Crizotinib | Major target is MTH1, not a kinase |
Key Experimental Protocols for Evaluating Kinase Inhibitors and Their Controls
To rigorously validate the activity and specificity of kinase inhibitors and their negative controls, a combination of biochemical and cellular assays is essential. Below are detailed protocols for key experiments.
In Vitro Radiometric Kinase Assay
This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Objective: To determine the IC50 value of a kinase inhibitor.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Kinase inhibitor and inactive control (dissolved in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Stop solution (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of the inhibitor or the inactive control to the reaction mixture. Include a DMSO-only control for 100% activity.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To confirm that the active kinase inhibitor binds to its target protein in intact cells, while the inactive control does not.
Materials:
-
Cultured cells expressing the target kinase
-
Kinase inhibitor and inactive control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for Western blotting (SDS-PAGE, transfer apparatus, antibodies)
Procedure:
-
Treat cultured cells with the kinase inhibitor, the inactive control, or a vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and distribute them into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the active inhibitor indicates target engagement. The inactive control should not cause a significant shift.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
Objective: To determine the effect of a kinase inhibitor on cell viability and to confirm the lack of effect of the inactive control.
Materials:
-
Cultured cells
-
Kinase inhibitor and inactive control
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the kinase inhibitor or the inactive control. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for the active inhibitor.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
Objective: To assess the effect of a cell cycle kinase inhibitor (like Olomoucine) on cell cycle progression and to confirm the inactive control (this compound) has no effect.
Materials:
-
Cultured cells
-
Kinase inhibitor and inactive control
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the kinase inhibitor, inactive control, or vehicle control for a specified time.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
References
A Comparative Analysis of Gene Expression Changes Induced by Olomoucine and Iso-Olomoucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Olomoucine (B1683950) and its structural isomer, Iso-Olomoucine, on gene expression. Olomoucine is a purine (B94841) derivative known for its activity as a cyclin-dependent kinase (CDK) inhibitor, while this compound is widely used as an inactive control in research. This analysis is supported by experimental data from published studies and includes detailed methodologies for key experiments to assist researchers in their work.
Introduction to Olomoucine and this compound
Olomoucine, with the chemical formula C₁₅H₁₈N₆O, is a first-generation inhibitor of cyclin-dependent kinases (CDKs).[1][2] It competitively binds to the ATP-binding site of several CDKs, including CDK1, CDK2, and CDK5, thereby inhibiting their kinase activity and arresting cells in the G1 and G2/M phases of the cell cycle.[3][4] This property has made Olomoucine a valuable tool for studying cell cycle regulation and a potential candidate for anti-cancer therapies.[5][6] Beyond its effects on the cell cycle, Olomoucine has been shown to modulate inflammatory responses.[7]
This compound is a structural isomer of Olomoucine that is considered biologically inactive.[8] It serves as an essential negative control in experiments to ensure that the observed effects are due to the specific inhibitory action of Olomoucine on its targets and not due to off-target or non-specific chemical effects.[7]
Mechanism of Action
Olomoucine exerts its biological effects primarily through the inhibition of CDKs.[1] CDKs are key regulators of cell cycle progression, and their inhibition by Olomoucine leads to cell cycle arrest.[4] This inhibition has downstream consequences on various cellular processes, including transcription. One of the key pathways affected by Olomoucine is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] In inflammatory contexts, such as in lipopolysaccharide (LPS)-stimulated macrophages, Olomoucine has been shown to reduce the expression of pro-inflammatory genes by down-regulating the NF-κB pathway.[7] This is thought to occur, at least in part, through the inhibition of CDKs that may be involved in the phosphorylation and activation of components of the NF-κB signaling cascade.[7]
In stark contrast, this compound, despite its structural similarity to Olomoucine, does not exhibit significant inhibitory activity against CDKs at concentrations where Olomoucine is active.[8] Consequently, it does not induce cell cycle arrest or modulate the NF-κB pathway, making it an ideal negative control.[7]
Comparative Effects on Gene Expression
Experimental evidence, primarily from studies on murine macrophage cell lines like RAW264.7, demonstrates a clear difference in the gene expression profiles induced by Olomoucine and this compound, particularly under inflammatory conditions.
Olomoucine has been shown to significantly reduce the expression of several pro-inflammatory genes that are induced by LPS. This includes key cytokines and enzymes involved in the inflammatory response. In contrast, this compound has little to no effect on the expression of these genes, with expression levels remaining comparable to those in untreated or vehicle-treated control cells.[7]
Quantitative Data Summary
The following table summarizes the differential effects of Olomoucine and this compound on the expression of key pro-inflammatory genes in LPS-stimulated RAW264.7 macrophages, as determined by semi-quantitative RT-PCR from published literature. A comprehensive, publicly available microarray or RNA-seq dataset for a direct comparison is not currently available.
| Gene | Function | Effect of Olomoucine (75 µM) | Effect of this compound (100 µM) | Reference |
| iNOS (Nos2) | Produces nitric oxide, a pro-inflammatory mediator | Significant reduction in mRNA and protein levels | No significant effect | [5][7] |
| TNF-α | Pro-inflammatory cytokine | Reduced mRNA expression | No significant effect | [5][7] |
| IL-1β | Pro-inflammatory cytokine | Reduced mRNA expression | No significant effect | [5][7] |
| IL-6 | Pro-inflammatory cytokine | Reduced mRNA expression | No significant effect | [5][7] |
| NF-κB (p65) | Transcription factor subunit crucial for inflammation | Reduced mRNA and protein levels | No significant effect | [5][7] |
Experimental Protocols
Below are detailed methodologies for key experiments used to analyze the effects of Olomoucine and this compound on gene expression.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW264.7 cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with either Olomoucine (e.g., 75 µM), this compound (e.g., 100 µM), or a vehicle control (e.g., DMSO) for 24 hours.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 4-24 hours) to induce an inflammatory response.
-
Harvest the cells for subsequent RNA or protein extraction.
-
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
-
-
RT-qPCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., iNOS, TNF-α, IL-1β, IL-6, NF-κB p65) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the proposed mechanism by which Olomoucine inhibits the NF-κB signaling pathway, leading to a reduction in pro-inflammatory gene expression.
Caption: Olomoucine inhibits CDKs, which may play a role in activating the IKK complex, thereby downregulating the NF-κB pathway and reducing pro-inflammatory gene expression.
Experimental Workflow
This diagram outlines the general workflow for a comparative study of Olomoucine and this compound on gene expression in macrophages.
Caption: A typical experimental workflow for analyzing the effects of Olomoucine and this compound on gene expression in macrophages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xcessbio.com [xcessbio.com]
Confirming the Specificity of Novel CDK Inhibitors: A Comparative Guide to Using Iso-Olomoucine
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel cancer therapeutics, the development of highly specific cyclin-dependent kinase (CDK) inhibitors is a primary objective. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a potential drug candidate. Therefore, rigorous validation of inhibitor specificity is a critical step in the preclinical development pipeline. This guide provides a comparative framework for utilizing Iso-Olomoucine as a negative control to unequivocally demonstrate the specificity of a novel CDK inhibitor.
Introduction
Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][3] A multitude of CDK inhibitors have been developed, with some achieving clinical success, such as the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib in the treatment of HR+/HER2- breast cancer.[4]
A key challenge in the development of new CDK inhibitors is ensuring their specificity for the intended target. This compound, a structural analog of the pan-CDK inhibitor Olomoucine (B1683950), is an invaluable tool in this context. Unlike Olomoucine, this compound is biologically inactive and does not significantly inhibit CDK activity. This property makes it an ideal negative control to differentiate between specific, on-target effects of a novel inhibitor and any non-specific or off-target cellular responses.
This guide will compare a hypothetical "Novel CDK Inhibitor X," designed for high specificity towards CDK4/6, against Olomoucine and this compound. We will present supporting experimental data and detailed protocols to illustrate how this comparison can be effectively conducted.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of our Novel CDK Inhibitor X, Olomoucine, and this compound against a panel of key cyclin-dependent kinases. The data clearly demonstrates the high specificity of Novel CDK Inhibitor X for the CDK4/Cyclin D1 complex, in contrast to the broad-spectrum inhibition of Olomoucine and the lack of activity of this compound.
| Target Kinase | Novel CDK Inhibitor X IC50 (µM) | Olomoucine IC50 (µM) | This compound IC50 (µM) |
| CDK1/Cyclin B | 5.2 | 7 | >100 |
| CDK2/Cyclin A | 2.8 | 7 | >100 |
| CDK2/Cyclin E | 3.1 | 7 | >100 |
| CDK4/Cyclin D1 | 0.005 | >100 | >100 |
| CDK6/Cyclin D3 | 0.008 | >100 | >100 |
| CDK5/p35 | 8.9 | 3 | >100 |
| CDK7/Cyclin H | 6.5 | Not reported | >100 |
| CDK9/Cyclin T1 | 4.3 | Not reported | >100 |
| ERK1/p44 MAP Kinase | >50 | 25 | >100 |
Table 1: Comparative IC50 values of Novel CDK Inhibitor X, Olomoucine, and this compound against a panel of kinases. Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human CDK/Cyclin complexes (e.g., CDK4/Cyclin D1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., Retinoblastoma protein, Rb)
-
ATP (at Km concentration for each kinase)
-
Test compounds (Novel CDK Inhibitor X, Olomoucine, this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM with 1:3 serial dilutions.
-
Add 5 µL of kinase buffer containing the respective CDK/Cyclin complex to each well of a 384-well plate.
-
Add 50 nL of the serially diluted compounds to the wells. Include DMSO-only wells as a positive control (100% activity) and wells with a known pan-kinase inhibitor as a negative control (0% activity).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase buffer.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Materials:
-
Cancer cell line with a dependency on the target CDK (e.g., MCF-7 for CDK4/6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Novel CDK Inhibitor X, Olomoucine, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include DMSO-only wells as a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by CDK inhibitors and a typical experimental workflow for confirming inhibitor specificity.
Caption: CDK4/6 signaling pathway and the specific inhibition by Novel CDK Inhibitor X.
Caption: Experimental workflow for validating the specificity of a novel CDK inhibitor.
Logical Relationship: Confirming Specificity
The following diagram illustrates the logical process for confirming the specificity of a novel CDK inhibitor using this compound.
Caption: Logical framework for confirming inhibitor specificity using a negative control.
Conclusion
The rigorous assessment of inhibitor specificity is paramount in the development of safe and effective targeted therapies. The use of a biologically inactive control, such as this compound, is an essential component of this validation process. As demonstrated, by comparing the biochemical and cellular activities of a novel compound to those of this compound, researchers can confidently attribute the observed effects to the specific inhibition of the intended target. This approach not only strengthens the preclinical data package but also provides a solid rationale for further development of promising new CDK inhibitors.
References
- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle arrest induced in human breast cancer cells by cyclin-dependent kinase inhibitors: a comparison of the effects exerted by roscovitine and olomoucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. breastcancer.org [breastcancer.org]
Head-to-Head Comparison: Iso-Olomoucine and Inactive Roscovitine Analogs as Controls in CDK Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cyclin-dependent kinase (CDK) inhibitor research, the use of appropriate negative controls is paramount for the validation of experimental findings. This guide provides a detailed head-to-head comparison of Iso-Olomoucine and the concept of an "inactive Roscovitine" analog, offering insights into their utility as negative controls in studies involving CDK inhibition. This comparison is supported by experimental data on their biochemical and cellular activities, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Executive Summary
This compound is widely recognized as a biologically inactive stereoisomer of the CDK inhibitor Olomoucine (B1683950) and serves as a reliable negative control.[1][2] Roscovitine (B1683857), a more potent CDK inhibitor, also has stereoisomers with differential activity. The (R)-enantiomer of Roscovitine, also known as Seliciclib, is the biologically active form, while the (S)-enantiomer displays significantly lower, but not entirely absent, inhibitory activity.[3][4] Therefore, while the (S)-isomer can be used to demonstrate stereospecific effects, this compound is a more appropriate general negative control for purine-based CDK inhibitor studies due to its established lack of significant biological activity.[1]
Chemical Structures and Mechanism of Action
Both this compound and Roscovitine belong to the purine (B94841) class of compounds and function as ATP-competitive inhibitors of CDKs.[5][6] Their efficacy and selectivity are determined by the specific stereochemistry and substitutions on the purine ring, which influence their fit into the ATP-binding pocket of the kinase.
This compound: As an isomer of Olomoucine, this compound shares the same molecular formula but differs in the arrangement of its atoms.[7] This structural difference prevents it from effectively binding to the ATP pocket of CDKs, rendering it biologically inactive.[1]
Roscovitine: The (R)-isomer of Roscovitine is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[8][9] Its (S)-isomer has a significantly reduced affinity for these kinases.[3] This difference in activity between the enantiomers highlights the stereospecificity of the interaction with the target kinases.
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory activity of Olomoucine (for context), Roscovitine (the active form), and the reported activity of their less active/inactive counterparts against key cyclin-dependent kinases.
Table 1: In Vitro Inhibitory Activity (IC50) Against CDKs
| Compound | CDK1/cyclin B (µM) | CDK2/cyclin A (µM) | CDK2/cyclin E (µM) | CDK5/p35 (µM) | CDK7/cyclin H (µM) | CDK9/cyclin T (µM) |
| Olomoucine | 7 | 7 | 7 | 3 | >100 | >100 |
| This compound | >100 | >100 | >100 | ≥ 1000 | N/A | N/A |
| (R)-Roscovitine | 0.65 | 0.7 | 0.7 | 0.16 | 0.49 | ~0.6 |
| (S)-Roscovitine | ~2x less potent than (R) | N/A | N/A | N/A | N/A | N/A |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified CDK signaling pathway illustrating the points of inhibition by Roscovitine and the lack of inhibition by this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the comparative evaluation of CDK inhibitors and their inactive controls.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is designed to quantify the inhibitory effect of compounds on the activity of a specific CDK/cyclin complex.
Materials:
-
Recombinant CDK/cyclin enzyme (e.g., CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (Roscovitine, this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of Roscovitine and this compound in kinase reaction buffer. Add 1 µL of each dilution to the wells of a 384-well plate. Use DMSO as a vehicle control.
-
Enzyme Addition: Add 2 µL of the CDK/cyclin enzyme solution to each well.
-
Reaction Initiation: Add 2 µL of a solution containing the kinase substrate and ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds (Roscovitine, this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Roscovitine and this compound for 72 hours. Include a vehicle (DMSO) control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
For rigorous and reproducible research on CDK inhibitors, the use of appropriate negative controls is non-negotiable. This compound stands out as an excellent negative control due to its structural similarity to active purine-based inhibitors like Olomoucine and its well-documented lack of biological activity. While the (S)-isomer of Roscovitine can be employed to investigate the stereospecificity of the active (R)-isomer, its residual activity may complicate its use as a true negative control. Therefore, for validating on-target effects of purine-based CDK inhibitors in both biochemical and cellular assays, this compound is the recommended choice. The provided protocols and diagrams offer a framework for the systematic evaluation of novel CDK inhibitors and the validation of their mechanism of action.
References
- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 6. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C15H18N6O | CID 512292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Roscovitine | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
Validating On-Target Kinase Inhibition: A Comparative Guide to Using Inactive Analogs
In the development of targeted therapies, confirming that a kinase inhibitor's biological effect stems from its interaction with the intended target is paramount. Off-target effects can lead to misleading results and potential toxicity. A robust method for validating on-target activity involves the use of a structurally similar but biologically inactive analog of the inhibitor. This guide provides a comparative framework and detailed experimental protocols for validating the on-target activity of a kinase inhibitor, using a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor, "EGFRi-A," and its corresponding inactive analog, "EGFRi-I," as an example.
The Principle: Distinguishing On-Target from Off-Target Effects
The core principle of this validation strategy is to use two molecules: an active inhibitor and an inactive analog that is structurally almost identical but lacks the chemical moieties required for binding to the kinase's active site. If the observed cellular effects are only present with the active inhibitor and absent with the inactive analog, it provides strong evidence that these effects are a direct result of inhibiting the target kinase. Conversely, if both compounds produce a similar effect, it is likely due to off-target activity or a general cytotoxic effect unrelated to the intended mechanism of action.
Experimental Workflow for On-Target Validation
A multi-tiered approach is essential for robust validation, starting from biochemical assays to cellular and functional readouts. This workflow ensures a comprehensive assessment of the inhibitor's on-target activity.
Caption: Experimental workflow for validating on-target kinase inhibitor activity.
The EGFR Signaling Pathway: A Case Study
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[1][2][3][4][5] EGFR inhibitors block the kinase activity of the receptor, thereby preventing its autophosphorylation and the subsequent activation of these pathways.[1]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical but realistic data from a series of experiments comparing the active EGFR inhibitor (EGFRi-A) with its inactive analog (EGFRi-I).
Table 1: Biochemical Assay - In Vitro Kinase Activity
This assay measures the direct inhibition of purified EGFR kinase activity. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound | Target Kinase | IC50 (nM) |
| EGFRi-A (Active) | EGFR | 15 |
| EGFRi-I (Inactive) | EGFR | > 10,000 |
Data Interpretation: EGFRi-A potently inhibits EGFR kinase activity with a low nanomolar IC50 value. In contrast, EGFRi-I shows no significant activity, confirming its inactive nature at the biochemical level.
Table 2: Cellular Assay - Inhibition of EGFR Phosphorylation
This experiment assesses the ability of the compounds to inhibit EGFR autophosphorylation in a cellular context. The phosphorylation status of EGFR and a downstream target, ERK, is measured by Western blot.
| Treatment (1 µM) | p-EGFR (Normalized Intensity) | p-ERK (Normalized Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| EGFRi-A (Active) | 0.12 | 0.25 |
| EGFRi-I (Inactive) | 0.98 | 0.95 |
Data Interpretation: EGFRi-A significantly reduces the phosphorylation of both EGFR and its downstream effector ERK in cells. EGFRi-I has no effect on the phosphorylation of these proteins, indicating that it does not engage the target in a cellular environment.
Table 3: Functional Assay - Cell Viability
This assay measures the impact of the compounds on the proliferation and viability of an EGFR-dependent cancer cell line.
| Compound | Cell Line | GI50 (µM) |
| EGFRi-A (Active) | A431 (EGFR-dependent) | 0.5 |
| EGFRi-I (Inactive) | A431 (EGFR-dependent) | > 50 |
Data Interpretation: EGFRi-A effectively inhibits the growth of EGFR-dependent cancer cells with a sub-micromolar GI50 value. The inactive analog, EGFRi-I, does not impact cell viability, demonstrating that the anti-proliferative effect of EGFRi-A is a direct consequence of its on-target activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Principle)
This protocol outlines the measurement of kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7][8][9][10]
-
Reagent Preparation : Prepare the kinase reaction buffer, ATP solution, substrate solution, and serial dilutions of the test compounds (EGFRi-A and EGFRi-I) in DMSO.
-
Kinase Reaction Setup : In a 384-well plate, add the kinase, substrate, and test compounds or vehicle control.
-
Initiation : Start the reaction by adding ATP. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
ATP Depletion : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis : Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-EGFR and Phospho-ERK
This protocol describes the detection of specific phosphorylated proteins in cell lysates.[1][11][12][13]
-
Cell Culture and Treatment : Seed an EGFR-dependent cell line (e.g., A431) in 6-well plates. Once the cells reach 70-80% confluency, treat them with the test compounds (EGFRi-A, EGFRi-I) or vehicle (DMSO) at the desired concentration for a specified time (e.g., 2 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE : Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with primary antibodies specific for p-EGFR, p-ERK, total EGFR, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and the loading control.
Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.[14][15][16][17][18]
-
Cell Seeding : Seed an EGFR-dependent cell line in a 96-well opaque-walled plate at a predetermined density.
-
Compound Treatment : After allowing the cells to adhere overnight, treat them with serial dilutions of the test compounds (EGFRi-A and EGFRi-I) or vehicle control.
-
Incubation : Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition : Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 value.
Conclusion
The use of an inactive analog is an indispensable tool for the rigorous validation of a kinase inhibitor's on-target activity. By systematically comparing the biochemical, cellular, and functional effects of an active inhibitor and its inactive counterpart, researchers can confidently attribute the observed biological responses to the inhibition of the intended target. This approach is critical for de-risking drug candidates and ensuring the development of selective and effective kinase-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Safety Operating Guide
Proper Disposal of Iso-Olomoucine: A Guide for Laboratory Professionals
Introduction
I. Pre-Disposal Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Iso-Olomoucine with appropriate safety measures to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste. This includes:
-
Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.[2][3]
-
Avoid Contamination: Prevent direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled.
II. Step-by-Step Disposal Procedure
The disposal of this compound should be treated as hazardous waste from the moment it is generated. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Empty containers (vials, bottles) that held the compound.
-
Contaminated labware (e.g., pipette tips, flasks, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Use a Dedicated Waste Container: Collect all this compound waste in a dedicated, chemically compatible container with a secure, leak-proof lid. Plastic containers are often preferred. The original container may be used if it is in good condition.
Step 2: Container Labeling
Proper labeling is critical for safety and regulatory compliance.
-
Label Clearly: The waste container must be clearly labeled as "Hazardous Waste."
-
Provide Details: The label should also include:
-
The full chemical name: "this compound".
-
The Chemical Abstracts Service (CAS) number if available.
-
The date when waste was first added to the container.
-
Any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Step 3: Waste Storage
-
Designated Area: Store the sealed hazardous waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.
-
Safe Storage Conditions: The storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents. Ensure the container is kept closed at all times except when adding waste.
-
Secondary Containment: It is good practice to use a secondary containment system to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.
-
Do Not Self-Dispose: Never attempt to dispose of this compound by pouring it down the sink, discarding it in the regular trash, or by evaporation.
III. Quantitative Data and Requirements
The following table summarizes key quantitative and logistical requirements for the disposal of this compound, based on general laboratory chemical waste guidelines.
| Parameter | Requirement | Rationale |
| Waste Container Type | Chemically compatible, leak-proof with a secure lid. Plastic is often preferred. | To prevent reaction with the waste and to contain the material safely. |
| Container Labeling | "Hazardous Waste," "this compound," CAS Number, Accumulation Start Date. | Ensures proper identification for safe handling and compliant disposal. |
| SAA Storage Limit | Varies by regulation; often up to 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | Regulatory compliance to prevent excessive accumulation of hazardous materials. |
| Maximum Storage Time | Typically up to one year in the SAA, provided accumulation limits are not met. | Ensures timely disposal and reduces long-term storage risks. |
| pH for Aqueous Waste | If applicable, waste must not have a pH ≤ 2 or ≥ 12.5 to avoid being classified as corrosive. | Corrosive materials require specific handling and disposal procedures. |
IV. Disposal Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision process for this compound waste accumulation and disposal.
References
Essential Safety and Operational Guide for Handling Iso-Olomoucine
FOR IMMEDIATE RELEASE
This document provides essential safety protocols, operational procedures, and disposal guidelines for the handling of Iso-Olomoucine. Tailored for researchers, scientists, and drug development professionals, this guide aims to be the preferred resource for laboratory safety and chemical handling, ensuring user confidence and operational excellence.
Immediate Safety and Handling Precautions
This compound is the biologically inactive stereoisomer of Olomoucine (B1683950), a known cyclin-dependent kinase (CDK) inhibitor. While considered less hazardous than its active counterpart, it is imperative to handle this compound with appropriate laboratory precautions.
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound in solid or dissolved form.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. For extended handling, double-gloving is advised. |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against incidental contact. |
| Respiratory Protection | Not generally required | Handle the solid form in a well-ventilated area. If dust generation is unavoidable, use a fume hood. |
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Quantitative Data and Physicochemical Properties
Understanding the properties of this compound is critical for its effective use in experimental settings.
Physicochemical Information
| Property | Value |
| Chemical Formula | C₁₅H₁₈N₆O |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 101622-50-8 |
| Appearance | Solid Powder |
| Purity | ≥98% |
Solubility Data
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | 15 mg/mL |
| DMF (Dimethylformamide) | 15 mg/mL |
| Ethanol | ≤0.3 mg/mL |
Biological Activity
This compound is an inactive stereoisomer of the Cdk5 inhibitor olomoucine.[1] It has been shown to have no significant inhibitory activity on cyclin-dependent kinases.
| Target | IC₅₀ (µM) |
| Cdk5 | ≥ 1000[1] |
| Dopamine Transporter | ~37 (in a Cdk5-independent manner)[1] |
Operational Plan: From Stock Solution to Disposal
This section provides a step-by-step guide for the proper handling, use, and disposal of this compound.
Preparation of Stock Solutions
-
Pre-dissolution : Bring the vial of solid this compound to room temperature before opening.
-
Solvent Selection : Based on experimental needs, select an appropriate solvent. DMSO is recommended for creating high-concentration stock solutions.
-
Dissolution : To prepare a 10 mM stock solution in DMSO, add 335.2 µL of DMSO to 1 mg of this compound (MW: 298.34). Mix thoroughly by vortexing until fully dissolved.
-
Storage : Store the stock solution at -20°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Experimental Workflow: Use in Cell Culture
The following is a general protocol for treating cultured cells with this compound, often used as a negative control.
-
Cell Seeding : Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Working Solution : Dilute the this compound stock solution to the final desired concentration in pre-warmed complete cell culture medium. A common concentration for a negative control is up to 100 µM.[2] It is crucial to also prepare a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated samples.
-
Cell Treatment : Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired experimental duration.
-
Analysis : Following incubation, harvest the cells for downstream analysis.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to maintain a safe laboratory environment.
-
Waste Segregation : Collect all waste materials contaminated with this compound, including unused stock solutions, pipette tips, gloves, and empty containers, into a dedicated and clearly labeled hazardous waste container.
-
Waste Storage : Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal : Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not pour this compound waste down the drain.
Mechanism of Action: The Inactive Stereoisomer
Olomoucine is a competitive inhibitor of CDKs, binding to the ATP-binding pocket and preventing the phosphorylation of target substrates, which leads to cell cycle arrest. This compound, as a stereoisomer, has a three-dimensional structure that does not fit correctly into the ATP-binding pocket of CDKs, thus rendering it biologically inactive as a CDK inhibitor.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
